molecular formula C6H11NOS2 B1353048 Methyl morpholine-4-carbodithioate CAS No. 62604-08-4

Methyl morpholine-4-carbodithioate

Katalognummer: B1353048
CAS-Nummer: 62604-08-4
Molekulargewicht: 177.3 g/mol
InChI-Schlüssel: VJOUSDFNBHXWJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl morpholine-4-carbodithioate is a useful research compound. Its molecular formula is C6H11NOS2 and its molecular weight is 177.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl morpholine-4-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NOS2/c1-10-6(9)7-2-4-8-5-3-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOUSDFNBHXWJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407728
Record name Methyl morpholine-4-carbodithioate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62604-08-4
Record name Methyl morpholine-4-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl morpholine-4-carbodithioate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl morpholine-4-carbodithioate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl morpholine-4-carbodithioate, a valuable building block in organic synthesis and medicinal chemistry. This document delves into the mechanistic underpinnings of the synthetic pathway, offers detailed, field-proven experimental protocols, and includes a thorough characterization of the final product. The guide is structured to provide both a theoretical understanding and a practical framework for the successful synthesis of the target compound, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound belongs to the dithiocarbamate class of organosulfur compounds. Dithiocarbamates are known for their diverse applications, serving as ligands in coordination chemistry, accelerators in vulcanization, and as crucial pharmacophores in drug discovery. The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The combination of the dithiocarbamate functionality and the morpholine ring in this compound makes it a precursor of significant interest for the development of novel therapeutic agents and functional materials.

This guide will focus on the most common and efficient synthetic route to this compound, which proceeds via a two-step, one-pot reaction sequence involving the formation of a dithiocarbamate salt intermediate followed by S-alkylation.

Mechanistic Pathway: A Tale of Two Steps

The synthesis of this compound is a classic example of nucleophilic addition followed by substitution. The overall transformation can be dissected into two key mechanistic steps:

Step 1: Nucleophilic Attack of Morpholine on Carbon Disulfide

The synthesis commences with the reaction between morpholine, a secondary amine, and carbon disulfide (CS₂). The nitrogen atom of morpholine possesses a lone pair of electrons, rendering it nucleophilic. Carbon disulfide, with its electrophilic central carbon atom, is susceptible to nucleophilic attack. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, or by using an excess of morpholine which can act as both a reactant and a base.

The nucleophilic nitrogen of morpholine attacks the electrophilic carbon of carbon disulfide, leading to the formation of a zwitterionic intermediate. This intermediate is then deprotonated by the base to yield the morpholine-4-carbodithioate anion. This anion is stabilized by resonance, with the negative charge delocalized over the two sulfur atoms.

Step 2: S-Alkylation of the Dithiocarbamate Salt

The second step involves the S-alkylation of the newly formed morpholine-4-carbodithioate salt. This is a nucleophilic substitution reaction where the dithiocarbamate anion acts as the nucleophile. A suitable methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is introduced into the reaction mixture. The sulfur atom of the dithiocarbamate anion attacks the electrophilic methyl group of the alkylating agent, displacing the leaving group (iodide or methyl sulfate) and forming the final product, this compound.

Visualizing the Synthesis Pathway

The following diagram illustrates the logical flow of the synthesis, from the initial reactants to the final product.

Synthesis_Pathway cluster_step1 Step 1: Dithiocarbamate Salt Formation cluster_step2 Step 2: S-Methylation Morpholine Morpholine Dithiocarbamate_Salt Morpholine-4-carbodithioate Salt Morpholine->Dithiocarbamate_Salt CS2 Carbon Disulfide (CS₂) CS2->Dithiocarbamate_Salt Base Base (e.g., NaOH) Base->Dithiocarbamate_Salt Methylating_Agent Methylating Agent (e.g., CH₃I) Final_Product This compound Methylating_Agent->Final_Product Dithiocarbamate_Salt->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a reliable one-pot procedure for the synthesis of this compound.

4.1. Materials and Equipment

Reagent/MaterialGradeSupplier
Morpholine≥99%Sigma-Aldrich
Carbon Disulfide (CS₂)≥99.9%Sigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, ≥97%Fisher Scientific
Methyl Iodide (CH₃I)99.5%, stabilizedAcros Organics
Ethanol200 proof, absoluteDecon Labs
Diethyl EtherAnhydrous, ≥99%Fisher Scientific
Magnesium Sulfate (MgSO₄)AnhydrousVWR
Round-bottom flask (250 mL)--
Magnetic stirrer and stir bar--
Ice bath--
Dropping funnel--
Rotary evaporator--
Standard glassware--

4.2. Safety Precautions

  • Carbon Disulfide (CS₂): Highly flammable, volatile, and toxic. Handle only in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a lachrymator. Handle with extreme care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

  • Morpholine: Corrosive and flammable. Handle in a fume hood.

4.3. Step-by-Step Procedure

  • Preparation of the Reaction Vessel: Place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice bath on a magnetic stirrer.

  • Initial Reagent Addition: To the flask, add morpholine (8.71 g, 0.1 mol) and ethanol (50 mL). Stir the solution until it is homogeneous.

  • Formation of the Dithiocarbamate Salt:

    • In a separate beaker, dissolve sodium hydroxide (4.00 g, 0.1 mol) in water (20 mL). Allow the solution to cool to room temperature.

    • Slowly add the sodium hydroxide solution to the stirred morpholine solution in the ice bath.

    • Using a dropping funnel, add carbon disulfide (7.61 g, 0.1 mol) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, continue to stir the mixture in the ice bath for an additional 1 hour. The formation of a pale yellow to white precipitate of the sodium morpholine-4-carbodithioate salt should be observed.

  • S-Methylation:

    • Slowly add methyl iodide (14.19 g, 0.1 mol) dropwise to the reaction mixture while maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue to stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into 200 mL of cold water.

    • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

4.4. Expected Yield and Physical Properties

PropertyValue
Theoretical Yield 17.73 g
Expected Yield 80-90%
Appearance Pale yellow oil or low-melting solid
Molecular Formula C₆H₁₁NOS₂
Molecular Weight 177.29 g/mol

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 4.05-3.95 (m, 2H, -N-CH₂-CH₂-O-)

    • δ 3.80-3.70 (m, 4H, -N-CH₂-CH₂-O- and -N-CH₂-CH₂-O-)

    • δ 2.65 (s, 3H, -S-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz): [1]

    • δ 197.5 (C=S)

    • δ 66.5 (-N-CH₂-CH₂-O-)

    • δ 52.0 (-N-CH₂-CH₂-O-)

    • δ 49.5 (-N-CH₂-CH₂-O-)

    • δ 19.0 (-S-CH₃)

5.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[1]

Wavenumber (cm⁻¹)Assignment
~2960-2850C-H stretching (aliphatic)
~1450C-N stretching (thioureide bond)
~1240C-O-C stretching (ether)
~1050C=S stretching

5.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.[1]

  • MS (EI): m/z (%) = 177 (M⁺), 100, 86, 76.

Conclusion

This technical guide has detailed a robust and reproducible synthesis of this compound. By understanding the underlying reaction mechanisms and adhering to the outlined experimental protocol, researchers can confidently prepare this valuable compound for their scientific endeavors. The provided characterization data serves as a benchmark for verifying the identity and purity of the synthesized product. As with all chemical syntheses, adherence to strict safety protocols is paramount for a successful and safe outcome.

References

  • Azizi, N., Aryanasab, F., & Saidi, M. R. (2006). A highly efficient, mild and simple synthesis of dithiocarbamates is based on the one-pot reaction of amines, CS2, and alkyl halides without using a catalyst under solvent-free conditions. Organic Letters, 8(23), 5275-5277.
  • Mafud, A. C., & Gambardella, M. T. P. (2011). Morpholin-4-ium morpholine-4-carbodithioate. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2285.
  • SpectraBase. (n.d.). This compound. Retrieved January 25, 2026, from [Link]

  • ASTRAZENECA AB, et al. (2012).
  • Fisher Scientific. (2021).
  • Sigma-Aldrich. (2023).
  • Acros Organics. (2022).

Sources

Methyl morpholine-4-carbodithioate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl Morpholine-4-carbodithioate

Introduction: A Molecule of Privileged Scaffolds

To the accomplished researcher, certain molecular motifs signal potential. They are "privileged structures," appearing repeatedly in approved drugs and bioactive compounds due to their favorable metabolic properties and potent interactions with biological targets. This compound is a compelling synthetic compound that incorporates two such powerful scaffolds: the versatile morpholine heterocycle and the functionally rich dithiocarbamate group.

The morpholine ring is a cornerstone of medicinal chemistry, prized for its ability to improve the pharmacokinetic profile of drug candidates.[1][2] Its inclusion can enhance aqueous solubility, metabolic stability, and receptor binding affinity, contributing to a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3] The dithiocarbamate moiety (R₂NCS₂⁻) is no less significant; it is a potent chelating agent and has been extensively studied for its own diverse bioactivities, including antiproliferative and enzyme-inhibiting effects.[4]

This guide, intended for drug development professionals and chemical biologists, provides a comprehensive overview of this compound. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its potential applications as a research tool or therapeutic lead, grounding our discussion in the established significance of its constituent parts.

Physicochemical & Structural Properties

The foundational data of a compound are critical for its application in experimental settings. All quantitative properties for this compound are summarized in Table 1 for ease of reference. This data is essential for calculating molar concentrations, predicting solubility behavior, and ensuring accurate characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 4-Morpholinecarbodithioic acid methyl ester[5]
CAS Number 62604-08-4[6]
Molecular Formula C₆H₁₁NOS₂[4][5]
Molecular Weight 177.29 g/mol [3]
Exact Mass 177.028206 g/mol [5]
Density 1.251 g/cm³[4]
Boiling Point 269.5 °C at 760 mmHg[4]
Flash Point 116.8 °C[4]
LogP 0.90440[4]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a robust, two-step process that is readily achievable in a standard organic chemistry laboratory. The chosen pathway relies on fundamental, high-yielding reactions: the nucleophilic addition of a secondary amine to carbon disulfide, followed by an S-alkylation.

Causality in Experimental Design

The logic behind this two-step synthesis is rooted in the principles of nucleophilicity and electrophilicity.

  • Step 1: Dithiocarbamate Salt Formation. Morpholine, a secondary amine, acts as a potent nucleophile. The nitrogen's lone pair of electrons readily attacks the electrophilic carbon atom of carbon disulfide (CS₂). This reaction is typically performed in a cold ethanol-water mixture to control the exothermicity and to facilitate the precipitation of the resulting dithiocarbamate salt.[7] The presence of a second equivalent of morpholine acts as a base to deprotonate the initially formed dithiocarbamic acid, yielding the stable morpholinium morpholine-4-carbodithioate salt.[7]

  • Step 2: S-Methylation. The dithiocarbamate anion is now a soft nucleophile, with the negative charge delocalized over the two sulfur atoms. To form the final methyl ester, an electrophilic methyl source is introduced. Methyl iodide is a classic and highly effective S-alkylating agent for this purpose. The reaction proceeds via an Sₙ2 mechanism, where the sulfur anion attacks the methyl group of methyl iodide, displacing the iodide leaving group and forming the desired product.

Experimental Workflow Diagram

The following diagram, generated using DOT language, illustrates the logical flow of the synthesis.

G cluster_0 Step 1: Dithiocarbamate Salt Formation cluster_1 Step 2: S-Methylation A Morpholine + Carbon Disulfide (in Ethanol/Water, Ice Bath) B Nucleophilic Attack & Proton Transfer A->B Reaction C Precipitation of Morpholinium Morpholine-4-carbodithioate B->C Isolation D Suspend Salt in Solvent (e.g., Acetone) C->D Transfer Intermediate E Add Methyl Iodide D->E Reagent Addition F SN2 Reaction at Sulfur E->F Alkylation G Work-up & Purification (e.g., Extraction, Chromatography) F->G Isolation H This compound G->H Final Product

Sources

Solubility Profile of Methyl Morpholine-4-Carbodithioate: A Technical Guide for Formulation and Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The successful formulation of any active pharmaceutical ingredient (API) is fundamentally dependent on a thorough understanding of its physicochemical properties, with solubility being paramount. Methyl morpholine-4-carbodithioate, a compound of interest owing to the broad bioactivity of morpholine derivatives, presents a unique solubility challenge due to its complex functional group architecture.[1][2] This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. We will deconstruct its molecular structure to predict its behavior in various common organic solvents, provide a robust experimental protocol for empirical solubility determination, and discuss the implications for drug development. This document is intended for researchers, formulation scientists, and process chemists engaged in the development of therapeutic agents.

Introduction: The Critical Role of Solubility

Morpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including antibiotics, antifungals, and anticancer drugs.[1] this compound (MM-4C) belongs to this versatile class of compounds. The journey from a promising lead compound to a viable drug product is fraught with challenges, many of which are directly linked to solubility. Poor solubility can lead to low bioavailability, erratic absorption, and significant hurdles in developing viable dosage forms.

Therefore, establishing a comprehensive solubility profile in a range of pharmaceutically acceptable and process-relevant organic solvents is not merely a preliminary step but a cornerstone of rational drug development. This guide provides a foundational understanding of MM-4C's solubility based on its structural attributes and outlines a rigorous methodology for its experimental validation.

Physicochemical Characteristics of this compound

A molecule's solubility is intrinsically linked to its physical and chemical properties. The key physicochemical parameters for this compound (CAS No: 62604-08-4) are summarized below. These values provide the first clues to its behavior in solution.

PropertyValueSource
Molecular Formula C₆H₁₁NOS₂[3]
Molecular Weight 177.29 g/mol [3]
Density 1.251 g/cm³[3]
Boiling Point 269.5 °C at 760 mmHg[3]
Flash Point 116.8 °C[3]
LogP (Octanol/Water) 0.904[3]
Polar Surface Area (PSA) 69.86 Ų[3]

The LogP value of 0.904 suggests that MM-4C is moderately lipophilic.[3] While it indicates a preference for an organic phase over water, the value is not excessively high, predicting that the compound will likely be soluble in a range of polar and moderately non-polar organic solvents. The significant polar surface area further supports the potential for interaction with polar solvents.

Theoretical Solubility Assessment: A Structure-Based Approach

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[4] By dissecting the molecular structure of this compound, we can anticipate its interactions with different classes of solvents.

The molecule can be segmented into three key regions:

  • The Morpholine Ring: This heterocyclic amine features both an ether linkage (-O-) and a tertiary amine (-N-). Both are polar and can act as hydrogen bond acceptors, imparting a degree of hydrophilicity.[5]

  • The Dithiocarbamate Group (-C(=S)S-): This is a highly polarizable functional group. The presence of two sulfur atoms contributes significantly to the polar surface area and offers sites for dipole-dipole interactions.

  • The Methyl Group (-CH₃): This is a small, non-polar, lipophilic group that will favorably interact with non-polar solvents.

The interplay between the polar morpholine and dithiocarbamate moieties and the non-polar methyl group dictates the overall solubility profile.

Predicted Solubility in Common Organic Solvents

Based on this structural analysis, we can make informed predictions about the solubility of MM-4C.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The morpholine oxygen and nitrogen can accept hydrogen bonds from the solvent's hydroxyl group. The overall polarity is well-matched.
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Moderate Strong dipole-dipole interactions between the solvent and the polar dithiocarbamate and morpholine groups are expected to drive dissolution.
Moderately Polar Dichloromethane (DCM), Ethyl AcetateHigh to Moderate These solvents offer a balance of polarity and non-polar character, effectively solvating both the polar functional groups and the hydrocarbon portions of the molecule.[6]
Non-Polar Toluene, HexaneLow to Moderate The molecule's significant polarity, conferred by the heteroatoms, will limit its interaction with purely non-polar solvents. Solubility will be driven by the less dominant non-polar regions.[6]
Aqueous WaterVery Low Despite the presence of hydrogen bond acceptors, the overall carbon framework and the lack of hydrogen bond-donating groups limit aqueous solubility. The LogP of 0.9 supports this prediction.[3]

Visualizing Solubility Factors

The following diagram illustrates the relationship between the structural features of this compound and its predicted interaction with different solvent types.

Caption: Interaction model of MM-4C with solvent classes.

Experimental Protocol: Equilibrium Solubility Determination

Theoretical predictions must be confirmed by empirical data. The following protocol describes a robust method for determining the equilibrium solubility of this compound. This method is designed to be self-validating and ensures data integrity.

Objective

To accurately quantify the solubility of MM-4C in a selected panel of organic solvents at a controlled temperature (e.g., 25 °C).

Materials
  • This compound (purity >98%)

  • Selected solvents (HPLC grade or equivalent)

  • 2 mL glass vials with screw caps and PTFE septa

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or rotator

  • Calibrated positive displacement pipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Autosampler vials for analysis

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Causality: Accurate standard curves are essential for quantifying the solute concentration in saturated solutions.

    • Prepare a primary stock solution of MM-4C in a solvent in which it is freely soluble (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

    • From this stock, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range.

  • Sample Preparation (in triplicate):

    • Causality: Adding an excess of solid ensures that a saturated solution is formed, which is the definition of equilibrium solubility. Triplicates provide statistical confidence.

    • Add an excess amount of MM-4C (e.g., ~10 mg) to a pre-weighed 2 mL glass vial. The exact mass should be recorded. An excess is critical; the solid should be visible after the equilibration period.

    • Add a precise volume of the test solvent (e.g., 1.0 mL) to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Causality: Solubility is an equilibrium process. Agitation is required to maximize the surface area of the solid in contact with the solvent and ensure equilibrium is reached in a reasonable timeframe. A constant temperature is crucial as solubility is temperature-dependent.

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours). A preliminary time-to-equilibrium study is recommended to validate this duration.

  • Sample Processing and Dilution:

    • Causality: After equilibration, the solution must be separated from the excess solid without altering the concentration (e.g., by crashing out due to temperature change). Filtration removes undissolved particulates that could interfere with analysis.

    • Allow the vials to stand at the equilibration temperature for ~30 minutes to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean autosampler vial. The first few drops should be discarded to saturate the filter membrane.

    • Perform an accurate dilution of the filtrate with the mobile phase to bring the concentration within the range of the calibration curve. The dilution factor must be recorded precisely.

  • Analysis (HPLC):

    • Causality: HPLC provides a sensitive and specific method for quantifying the concentration of the dissolved analyte.

    • Analyze the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.995.

    • Inject the diluted sample filtrates and record their peak areas.

  • Calculation:

    • Use the linear regression equation from the calibration curve to determine the concentration of MM-4C in the diluted sample.

    • Multiply this concentration by the dilution factor to find the concentration in the saturated solution.

    • Express the final solubility in appropriate units (e.g., mg/mL or mol/L).

Trustworthiness and Self-Validation
  • Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant at the later time points.

  • Triplicate Analysis: The relative standard deviation (RSD) of the triplicate measurements should be less than 10%.

  • Filter Validation: A validation check should be performed to ensure the analyte does not adsorb to the syringe filter material, which would artificially lower the measured solubility.

Conclusion and Formulation Implications

This guide establishes a framework for understanding and determining the solubility of this compound. The structural analysis predicts favorable solubility in a range of common polar organic solvents, such as alcohols, DMSO, and DCM, and limited solubility in non-polar and aqueous media. This profile is characteristic of a moderately lipophilic compound with significant polar functionality. The provided experimental protocol offers a reliable and rigorous method for obtaining the precise quantitative data needed for development.

For drug development professionals, this information is critical. The predicted solubility profile suggests that:

  • Formulation of oral dosage forms may require enabling technologies if aqueous solubility is the limiting factor.

  • Solvent-based formulations for parenteral delivery are likely feasible using a variety of pharmaceutically acceptable excipients.

  • During process chemistry and purification, solvents like methanol, ethanol, or ethyl acetate are promising candidates for crystallization steps.

Ultimately, the combination of theoretical prediction and robust empirical testing, as outlined in this guide, will empower scientists to make informed decisions, mitigate risks, and accelerate the development of new therapies based on the this compound scaffold.

References

  • Solubility of Things. (n.d.). 4-Methylmorpholine.
  • ChemicalBook. (n.d.). 4-Methylmorpholine CAS#: 109-02-4.
  • ChemBK. (n.d.). 4-methylmorpholine hydrochloride.
  • PubChem. (n.d.). This compound (C6H11NOS2).
  • Wikipedia. (n.d.). Morpholine.
  • Mafud, A. C., et al. (2012). Morpholin-4-ium morpholine-4-carbodithioate. PMC - NIH.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds.
  • Wikipedia. (n.d.). N-Methylmorpholine.
  • Chemsrc. (n.d.). This compound (CAS#: 62604-08-4).
  • Queen's University. (2023). Solubility of Organic Compounds.
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update.
  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives.

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Methodological & Application

Application Notes and Protocols for the Use of Methyl Morpholine-4-carbodithioate as a RAFT Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Morpholine-Based Dithiocarbamates in Controlled Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of modern polymer synthesis, offering unparalleled control over molecular weight, architecture, and functionality. The choice of the RAFT agent, or Chain Transfer Agent (CTA), is paramount to the success of the polymerization, with its structure dictating the range of monomers that can be effectively controlled.[1] Dithiocarbamates are a class of RAFT agents particularly well-suited for the polymerization of less-activated monomers (LAMs), such as vinyl acetate and N-vinylimidazole, which are notoriously difficult to control with other RAFT agent classes like dithioesters or trithiocarbonates.[2][3]

Methyl morpholine-4-carbodithioate emerges as a highly effective CTA within this class. The morpholine moiety in the "Z-group" position provides a unique balance of electronic effects that facilitates the reversible chain transfer process with the highly reactive propagating radicals of LAMs.[4][5] This guide provides a comprehensive overview and detailed protocols for the synthesis and application of this compound in RAFT polymerization, empowering researchers to synthesize well-defined polymers from challenging monomer systems.

Mechanism of RAFT Polymerization

The RAFT process is a degenerative chain transfer mechanism superimposed on a conventional free-radical polymerization.[2] The thiocarbonylthio group of the RAFT agent reversibly deactivates propagating polymer chains, establishing a dynamic equilibrium between active and dormant species. This ensures that all polymer chains grow at a similar rate, leading to polymers with low polydispersity and predictable molecular weights.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination I Initiator (I) I_rad Initiator Radicals (I•) I->I_rad Decomposition P_n_dot Propagating Chain (Pn•) I_rad->P_n_dot + M M Monomer (M) Intermediate Intermediate Radical P_n_dot->Intermediate + RAFT Agent RAFT_agent RAFT Agent (Z-C(=S)S-R) Intermediate->P_n_dot Fragmentation Macro_RAFT Dormant Polymer (Pn-S-C(=S)-Z) Intermediate->Macro_RAFT Fragmentation R_dot Leaving Group Radical (R•) Intermediate->R_dot Fragmentation Macro_RAFT->Intermediate + Pm• R_dot->P_n_dot P_n_dot_prop Pn• P_m_dot_prop Pm• P_n_dot_prop->P_m_dot_prop + M M_prop Monomer P_n_dot_term Pn• Dead_Polymer Dead Polymer P_n_dot_term->Dead_Polymer P_m_dot_term Pm• P_m_dot_term->Dead_Polymer

Caption: The RAFT polymerization mechanism, highlighting the key equilibrium between active and dormant species.

Synthesis of this compound

The synthesis of this compound is a straightforward two-step process that can be readily performed in a standard laboratory setting.

Protocol 1: Synthesis of Morpholinium Morpholine-4-carbodithioate Salt

This initial step creates the dithiocarbamate salt, which serves as the precursor for the final RAFT agent.

Materials:

  • Morpholine (2 equivalents)

  • Carbon disulfide (CS₂) (1 equivalent)

  • Ethanol-water (1:1 v/v) mixture

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve morpholine (2 equivalents) in an ethanol-water (1:1 v/v) mixture.

  • Cool the solution in an ice bath with stirring.

  • Slowly add carbon disulfide (1 equivalent) dropwise to the cold, stirring solution.

  • A solid precipitate of morpholinium morpholine-4-carbodithioate will form.

  • Collect the solid by filtration.

  • The obtained solid can be recrystallized from an ethanol-water mixture and dried in a vacuum oven at 50°C for 8 hours.[6]

Protocol 2: Synthesis of this compound

This step involves the alkylation of the dithiocarbamate salt with a methylating agent.

Materials:

  • Morpholinium morpholine-4-carbodithioate (from Protocol 1)

  • Methyl iodide (or other methylating agent like dimethyl sulfate)

  • Appropriate solvent (e.g., acetone, dichloromethane)

Procedure:

  • Suspend the morpholinium morpholine-4-carbodithioate salt in a suitable solvent such as acetone.

  • With vigorous stirring, add methyl iodide (1 equivalent) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • The formation of a salt byproduct (morpholinium iodide) will be observed.

  • Filter off the salt byproduct.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography if necessary.

Application in RAFT Polymerization

This compound is particularly effective for the controlled polymerization of less-activated monomers. The following protocol provides a general procedure that can be adapted for specific monomers.

Experimental Workflow

Workflow A 1. Prepare Stock Solution Monomer, Initiator, Solvent B 2. Add RAFT Agent This compound A->B C 3. Degas Mixture Freeze-Pump-Thaw Cycles (x3) B->C D 4. Polymerization Heat to desired temperature (e.g., 60-80°C) C->D E 5. Isolate Polymer Precipitation in non-solvent D->E F 6. Characterization GPC, NMR E->F

Sources

Experimental setup for RAFT polymerization using Methyl morpholine-4-carbodithioate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Controlled Polymerization of Activated and Less Activated Monomers via RAFT using Methyl Morpholine-4-carbodithioate

For: Researchers, scientists, and drug development professionals engaged in advanced polymer synthesis.

Abstract

This document provides a comprehensive guide to the experimental setup for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization utilizing this compound as a chain transfer agent (CTA). Dithiocarbamates, such as the one highlighted herein, are a versatile class of RAFT agents capable of mediating the polymerization of a broad spectrum of monomers, including both more activated monomers (MAMs) and less activated monomers (LAMs).[1][2] This protocol is designed to be a self-validating system, explaining the causality behind experimental choices to ensure reproducibility and success. We will delve into the mechanistic underpinnings of RAFT polymerization, provide step-by-step experimental procedures, and discuss essential characterization techniques for the resulting polymers.

Introduction: The Rationale for Dithiocarbamate-Mediated RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful technique for synthesizing polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions.[3] The control over the polymerization process is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA).[4]

The choice of the RAFT agent is critical and is dictated by the type of monomer being polymerized.[5] Dithiocarbamates, characterized by a nitrogen atom adjacent to the thiocarbonyl group, are particularly noteworthy for their versatility.[2][6][7] The lone pair of electrons on the nitrogen atom delocalizes into the thiocarbonyl group, which deactivates the C=S bond towards radical addition.[7] This modulation of reactivity allows dithiocarbamates to effectively control the polymerization of a wide range of monomers, from "more activated" ones like acrylates and styrenes to "less activated" monomers such as vinyl acetate.[1][2] this compound is an exemplary member of this class, offering a balance of reactivity suitable for diverse applications.

The general mechanism of RAFT polymerization is a degenerative chain transfer process, as illustrated in the diagram below. It involves a series of addition-fragmentation steps where the RAFT agent reversibly transfers between growing polymer chains.

RAFT_Mechanism cluster_initiation Initiation cluster_transfer Reversible Chain Transfer cluster_reinitiation Reinitiation cluster_equilibrium Main Equilibrium cluster_termination Termination I Initiator I_rad I->I_rad kd M Monomer I_rad->M kp P_rad P_rad2 RAFT_agent Z-C(=S)S-R (CTA) P_rad2->RAFT_agent k_add Intermediate Intermediate Radical RAFT_agent->Intermediate k_-add Macro_RAFT Pn-S-C(=S)-Z (Macro-CTA) Intermediate->Macro_RAFT k_frag R_rad Intermediate->R_rad k_frag R_rad2 M2 Monomer R_rad2->M2 ki Pm_rad Pn_rad3 Macro_RAFT2 Pm-S-C(=S)-Z (Dormant) Pn_rad3->Macro_RAFT2 Intermediate2 Intermediate Radical Macro_RAFT2->Intermediate2 Pm_rad2 Intermediate2->Pm_rad2 Macro_RAFT3 Pn-S-C(=S)-Z (Dormant) Intermediate2->Macro_RAFT3 Pn_rad4 Pm_rad3 Pn_rad4->Pm_rad3 kt Dead_Polymer Dead Polymer

Figure 1: General Mechanism of RAFT Polymerization.

Materials and Reagents

Core Components
ComponentFunctionRecommended PuritySupplier Notes
Monomer(s) Building blocks of the polymer>99%, inhibitor removedVaries based on desired polymer (e.g., Styrene, Methyl Methacrylate, Vinyl Acetate)
This compound RAFT Agent (CTA)>97%Synthesized or commercially available
Initiator Source of primary radicals>98%Azo-initiators (e.g., AIBN, ACVA) are commonly used.[4][8]
Solvent Reaction mediumAnhydrous, high purityMust dissolve all components (e.g., Toluene, Dioxane, DMF).[9]
Equipment and Glassware
  • Schlenk flasks or reaction vials with rubber septa

  • Magnetic stirrer and stir bars

  • Constant temperature oil bath or heating mantle with a temperature controller

  • Vacuum/inert gas (Nitrogen or Argon) manifold

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator for solvent removal

  • Freeze-dryer (for aqueous polymerizations)

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for RAFT polymerization. The specific quantities should be calculated based on the desired molecular weight and monomer conversion.

Pre-Polymerization Calculations

The theoretical number-average molecular weight (Mn) can be calculated using the following formula:

Mn (theoretical) = (([Monomer]₀ / [RAFT]₀) * Monomer MW * Conversion) + RAFT Agent MW

Where:

  • [Monomer]₀ is the initial molar concentration of the monomer.

  • [RAFT]₀ is the initial molar concentration of the RAFT agent.

  • Monomer MW is the molecular weight of the monomer.

  • Conversion is the fractional conversion of the monomer.

  • RAFT Agent MW is the molecular weight of this compound.

A typical ratio of [Monomer]:[RAFT Agent]:[Initiator] is in the range of 100:1:0.1 to 500:1:0.2.[5]

Experimental Workflow Diagram

Workflow start Start reagents 1. Add Monomer, RAFT Agent, Initiator, and Solvent to Flask start->reagents degas 2. Degas the Reaction Mixture (e.g., 3 Freeze-Pump-Thaw Cycles) reagents->degas react 3. Immerse in Preheated Oil Bath and Stir for a Defined Time degas->react quench 4. Quench Polymerization (e.g., Ice Bath, Exposure to Air) react->quench purify 5. Purify the Polymer (Precipitation in a Non-solvent) quench->purify dry 6. Dry the Purified Polymer (Vacuum Oven) purify->dry characterize 7. Characterize the Polymer (GPC, NMR, etc.) dry->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow for RAFT polymerization.

Detailed Procedure
  • Reagent Preparation:

    • If the monomer contains an inhibitor, pass it through a column of basic alumina to remove it.

    • Accurately weigh the monomer, this compound, and initiator into a dry Schlenk flask containing a magnetic stir bar.

    • Add the appropriate volume of anhydrous solvent to the flask via a syringe.

  • Degassing the Reaction Mixture:

    • Oxygen is a radical scavenger and must be removed from the polymerization mixture.

    • Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles.

      • Freeze: Immerse the flask in liquid nitrogen until the contents are completely frozen.

      • Pump: Apply a vacuum to the flask for several minutes.

      • Thaw: Remove the flask from the liquid nitrogen and allow it to thaw. Backfill with an inert gas (Nitrogen or Argon).

    • Repeat this cycle two more times. After the final thaw, leave the flask under a positive pressure of inert gas.

  • Polymerization:

    • Immerse the sealed Schlenk flask in a preheated oil bath set to the desired reaction temperature (typically 60-80 °C for AIBN).

    • Begin stirring to ensure a homogeneous reaction mixture.

    • The polymerization time will vary depending on the monomer, target molecular weight, and temperature. It is advisable to take aliquots at different time points to monitor monomer conversion and polymer molecular weight evolution.

  • Quenching the Reaction:

    • To stop the polymerization, remove the flask from the oil bath and immerse it in an ice-water bath to rapidly cool it down.

    • Exposing the reaction mixture to air will also quench the polymerization due to the presence of oxygen.

  • Polymer Isolation and Purification:

    • The polymer needs to be separated from unreacted monomer, initiator byproducts, and the solvent.

    • Precipitation is a common method.[] Slowly add the reaction mixture dropwise into a large excess of a stirred non-solvent.

      • For example, for polystyrene or polymethyl methacrylate synthesized in toluene, precipitation into cold methanol is effective.

    • The precipitated polymer can be collected by filtration or decantation.

    • To ensure high purity, redissolve the polymer in a small amount of a good solvent and re-precipitate it. Repeat this process 2-3 times.

  • Drying the Polymer:

    • Dry the purified polymer under a vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Polymer Characterization

Thorough characterization is essential to confirm the success of the RAFT polymerization.

TechniquePurposeExpected Outcome for Controlled Polymerization
Gel Permeation Chromatography (GPC/SEC) Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).- Linear increase of Mn with monomer conversion.- Narrow and symmetric molecular weight distribution (Đ < 1.3).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Determine monomer conversion and confirm the polymer structure and end-group fidelity.- Appearance of characteristic polymer peaks and disappearance of monomer vinyl peaks.- Signals corresponding to the RAFT agent end-groups should be visible.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm the presence of functional groups in the polymer.- Characteristic peaks for the monomer units and potentially the RAFT end-group.

Troubleshooting and Key Considerations

  • Broad Dispersity (Đ > 1.5):

    • Cause: Inefficient RAFT agent, incorrect [Initiator]/[RAFT] ratio, or presence of impurities (e.g., oxygen).

    • Solution: Ensure proper degassing. Adjust the initiator concentration; a lower concentration often leads to better control.[8]

  • Low Monomer Conversion:

    • Cause: Insufficient initiator, low reaction temperature, or retardation effects. Dithiocarbamates can sometimes cause retardation, especially with certain monomers.[7]

    • Solution: Increase the reaction time or temperature. A higher initiator concentration can also increase the rate but may compromise control.

  • Bimodal GPC Trace:

    • Cause: Inefficient initiation by the R-group radical or loss of RAFT end-group functionality.

    • Solution: Ensure the chosen RAFT agent's R-group is a good homolytic leaving group for the specific monomer.

Conclusion

The use of this compound as a RAFT agent provides a versatile and effective method for the synthesis of well-defined polymers from a variety of monomers. By carefully controlling the experimental parameters as outlined in this protocol, researchers can achieve excellent control over polymer molecular weight and dispersity. The key to success lies in the meticulous execution of each step, particularly the degassing process and the purification of the final product. This guide serves as a robust starting point for the development of novel polymeric materials for advanced applications.

References

  • RAFT-Based Polymers for Click Reactions. Polymers (Basel). Available at: [Link]

  • A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Royal Society of Chemistry. Available at: [Link]

  • Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymers (Basel). Available at: [Link]

  • Synthesis and Characterisation of Polymeric Materials via RAFT Polymerisation. Durham University. Available at: [Link]

  • RAFT General Procedures. Boron Molecular. Available at: [Link]

  • Reversible addition−fragmentation chain-transfer polymerization. Wikipedia. Available at: [Link]

  • 3,5-Dimethyl-1H-pyrazole-1-carbodithioates are shown to be extremely versatile dithiocarbamate RAFT agents with wide-spread applicability. Polymer Chemistry. Available at: [Link]

  • 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. Available at: [Link]

  • Investigation of novel diethanolamine dithiocarbamate agent for RAFT polymerization: DFT computational study of the oligomer mol. Journal of Chemical Sciences. Available at: [Link]

  • A Critical Survey of Dithiocarbamate Reversible Addition‐Fragmentation Chain Transfer (RAFT) Agents in Radical Polymerization. ResearchGate. Available at: [Link]

  • The effect of Z-group modification on the RAFT polymerization of N-vinylpyrrolidone controlled by “switchable” N-pyridyl-functional dithiocarbamates. Polymer Chemistry. Available at: [Link]

  • RAFT Agent Design and Synthesis. Macromolecules. Available at: [Link]

  • RAFT Polymerization Kinetics: Combination of Apparently Conflicting Models. ResearchGate. Available at: [Link]

  • Polymerizations by RAFT: Developments of the Technique and Its Application in the Synthesis of Tailored (Co)polymers. ResearchGate. Available at: [Link]

  • (A) Synthesis of morpholine-based RAFT agents. (B) Homopolymerization... ResearchGate. Available at: [Link]

  • Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis. Polymer Chemistry. Available at: [Link]

  • Synthesis and characterization of innovative well-defined difluorophosphonylated-(co)polymers by RAFT polymerization. Polymer Chemistry. Available at: [Link]

  • Let's learn RAFT polymerization remotely! Wako Chemicals USA. Available at: [Link]

  • Four-Component Statistical Copolymers by RAFT Polymerization. MDPI. Available at: [Link]

  • H2O2 Enables Convenient Removal of RAFT End-Groups from Block Copolymer Nano-Objects Prepared via Polymerization-Induced Self-Assembly in Water. Macromolecules. Available at: [Link]

Sources

Applications of Methyl Morpholine-4-carbodithioate in Polymer Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Dithiocarbamates for Precision Polymer Synthesis

In the realm of controlled radical polymerization, the ability to meticulously tailor polymer architectures is paramount for advancing materials science, drug delivery, and nanotechnology. Among the various techniques, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out for its versatility and tolerance to a wide range of monomers and functional groups.[1] Central to the success of RAFT polymerization is the choice of the chain transfer agent (CTA). Methyl morpholine-4-carbodithioate belongs to the dithiocarbamate class of RAFT agents, which have carved a niche in controlling the polymerization of a specific, yet important, class of monomers.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in polymer synthesis. We will delve into the underlying mechanism, provide step-by-step protocols for its synthesis and application in polymerization, present key performance data, and offer expert insights into troubleshooting and experimental design. This document is intended for researchers and scientists in polymer chemistry and drug development who seek to leverage this powerful tool for creating well-defined polymers.

The Role of Dithiocarbamates in RAFT Polymerization: A Mechanistic Overview

RAFT polymerization achieves control over molecular weight and dispersity by establishing a rapid dynamic equilibrium between active (propagating) and dormant polymer chains.[1] The CTA, in this case, this compound, is the key mediator of this equilibrium.

Dithiocarbamates are particularly effective for the polymerization of "less-activated" monomers (LAMs), such as vinyl acetate and N-vinylpyrrolidone.[1] This is due to the electronic properties of the dithiocarbamate group. The lone pair of electrons on the nitrogen atom of the morpholine ring delocalizes into the thiocarbonyl (C=S) group, increasing its electron density. This makes the C=S bond less reactive towards the addition of propagating radicals, a crucial factor for controlling the polymerization of highly reactive LAM radicals.

The general mechanism of RAFT polymerization mediated by a dithiocarbamate is illustrated below:

RAFT_Mechanism cluster_main_eq Main RAFT Equilibrium Initiator Initiator I_rad Initiator Radical (I●) Initiator->I_rad Decomposition Pn_rad Propagating Radical (Pn●) I_rad->Pn_rad + nM Monomer1 Monomer (M) Intermediate1 Intermediate Radical 1 Pn_rad->Intermediate1 + CTA Intermediate2 Intermediate Radical 2 Pn_rad->Intermediate2 Termination Termination Pn_rad->Termination CTA Methyl Morpholine- 4-carbodithioate (RAFT Agent) MacroCTA Dormant Polymeric RAFT Agent (P-RAFT) Intermediate1->MacroCTA - R● MacroCTA->Intermediate2 R_rad Leaving Group Radical (R●) Monomer2 Monomer (M) R_rad->Monomer2 + M Pm_rad Propagating Radical (Pm●) Monomer2->Pm_rad Pm_rad->Intermediate2 + MacroCTA Pm_rad->Termination Intermediate2->Pn_rad - MacroCTA Intermediate2->Pm_rad

Figure 1: General mechanism of RAFT polymerization mediated by a dithiocarbamate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general and reliable two-step method for the synthesis of the title RAFT agent.

Materials:

  • Morpholine

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methyl iodide (CH₃I)

  • Ethanol

  • Diethyl ether

  • Deionized water

Procedure:

Step 1: Formation of the Dithiocarbamate Salt

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve morpholine (1.0 eq) in ethanol.

  • Slowly add a solution of NaOH or KOH (1.0 eq) in water to the stirred morpholine solution, maintaining the temperature below 10 °C.

  • While vigorously stirring, add carbon disulfide (1.0 eq) dropwise to the reaction mixture. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for 1-2 hours, followed by stirring at room temperature for an additional 2-4 hours.

  • The formation of the sodium or potassium morpholine-4-carbodithioate salt may result in a precipitate. The salt can be isolated by filtration or used directly in the next step.

Step 2: S-Methylation

  • To the crude dithiocarbamate salt solution (or the re-dissolved isolated salt), add methyl iodide (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours or until TLC/GC-MS analysis indicates the complete consumption of the starting materials.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether or another suitable organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization to obtain the pure RAFT agent.

Protocol 2: RAFT Polymerization of Vinyl Acetate

This protocol provides a detailed procedure for the controlled polymerization of vinyl acetate (VAc) using this compound as the CTA.

Materials:

  • Vinyl acetate (VAc), freshly distilled to remove inhibitors

  • This compound (CTA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • Anhydrous solvent (e.g., toluene, dioxane, or bulk polymerization)

  • Schlenk flask or ampule

  • Nitrogen or argon gas supply

  • Oil bath

Procedure:

  • Preparation of the Reaction Mixture: In a Schlenk flask or ampule, add the desired amounts of this compound (CTA), vinyl acetate (monomer), and AIBN (initiator). The molar ratio of [Monomer]:[CTA]:[Initiator] is crucial for controlling the molecular weight and should be carefully calculated. A typical ratio for targeting a specific degree of polymerization (DP) is [Monomer]/[CTA] = DP, with a [CTA]/[Initiator] ratio of 5:1 to 10:1.

  • Solvent Addition (if not bulk): If the polymerization is to be conducted in a solvent, add the desired amount of anhydrous solvent to the flask.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (typically 60-70 °C for AIBN).

  • Monitoring the Reaction: At timed intervals, carefully extract small aliquots from the reaction mixture (if using a Schlenk flask with a rubber septum) to monitor monomer conversion (by ¹H NMR or gravimetry) and the evolution of molecular weight and dispersity (by Gel Permeation Chromatography - GPC).

  • Termination and Purification: Once the desired conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold methanol or hexane).

  • Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Data Presentation: Expected Polymer Characteristics

The successful RAFT polymerization of vinyl acetate using a morpholine-based dithiocarbamate should exhibit a linear increase in the number-average molecular weight (Mₙ) with monomer conversion, while maintaining a low dispersity (Đ). The following table, constructed based on graphical data from studies on similar morpholine-based dithiocarbamates, illustrates the expected trend.[2]

EntryTime (h)Conversion (%)Mₙ (GPC, g/mol )Đ (Mₙ/Mₙ)
12255,2001.25
24489,8001.22
366513,5001.20
488217,1001.18

Expert Insights and Troubleshooting

Causality Behind Experimental Choices:

  • Choice of Initiator: AIBN is a common choice for thermal RAFT polymerization due to its well-defined decomposition kinetics. The initiator concentration is kept low relative to the CTA to ensure that the majority of polymer chains are initiated by radicals derived from the CTA's leaving group (R-group), thus maintaining the "living" character of the polymerization.[3]

  • Solvent Selection: The choice of solvent should ensure the solubility of the monomer, polymer, and RAFT agent throughout the polymerization. For vinyl acetate, solvents like toluene or dioxane are suitable. Bulk polymerization (no solvent) is also an option but can lead to high viscosity at high conversions.

  • Temperature Control: The reaction temperature is primarily determined by the decomposition rate of the initiator. For AIBN, 60-70 °C is a common range. Higher temperatures can lead to faster polymerization but may also increase the rate of termination reactions, potentially broadening the molecular weight distribution.

Troubleshooting Common Issues:

ProblemPossible Cause(s)Suggested Solution(s)
No or very slow polymerization - Presence of oxygen in the system.- Inhibitor not removed from the monomer.- Inappropriate RAFT agent for the monomer (e.g., using a dithiocarbamate for a more-activated monomer).- Ensure thorough degassing of the reaction mixture.- Purify the monomer by passing it through a column of basic alumina or by distillation.- Select a RAFT agent suitable for the monomer class.
Broad molecular weight distribution (High Đ) - High initiator concentration.- Inefficient chain transfer (low chain transfer constant of the RAFT agent).- High reaction temperature leading to increased termination.- Decrease the initiator concentration ([CTA]/[Initiator] > 5).- Choose a more appropriate RAFT agent for the monomer.- Lower the polymerization temperature.
Color change from pink/red to yellow - Degradation of the thiocarbonylthio group of the RAFT agent.[4]- This may indicate termination of the living character. If low dispersity is maintained at the desired conversion, the impact may be minimal. Consider using a more stable RAFT agent or lower reaction temperature.
Bimodal GPC trace - Incomplete consumption of the initial RAFT agent.- Chain transfer to solvent or monomer.- Ensure the chosen RAFT agent has a high chain transfer constant for the monomer.- Select a solvent with a low chain transfer constant.

Conclusion

This compound and its analogs are valuable tools for the synthesis of well-defined polymers from less-activated monomers. By understanding the underlying RAFT mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can effectively utilize this dithiocarbamate to produce polymers with predictable molecular weights and low dispersities. The protocols and troubleshooting advice provided herein serve as a robust starting point for the successful application of this compound in a variety of polymer synthesis endeavors.

References

  • CN103121978A - Method for preparing N-methylmorpholine. Google Patents.
  • (A) Synthesis of morpholine-based RAFT agents. (B) Homopolymerization... ResearchGate. Available from: [Link]

  • Morpholin-4-ium morpholine-4-carbodithioate. PMC. Available from: [Link]

  • RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI. Available from: [Link]

  • RAFT-Based Polymers for Click Reactions. PMC. Available from: [Link]

  • A Critical Survey of Dithiocarbamate Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents in Radical Polymerization | Request PDF. ResearchGate. Available from: [Link]

  • Morpholine-based RAFT agents for the reversible deactivation radical polymerization of vinyl acetate and N-vinylimidazole | Request PDF. ResearchGate. Available from: [Link]

  • 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. Available from: [Link]

  • Chain Transfer Kinetics of Acid/Base Switchable N-Aryl-N-Pyridyl Dithiocarbamate RAFT Agents in Methyl Acrylate, N-Vinylcarbazole and Vinyl Acetate Polymerization. Macromolecules. Available from: [Link]

  • Rate Retardation Trends in RAFT - An Emerging Monomer Classification Tool? Available from: [Link]

  • Step Toward Cationic RAFT Polymerization of Less Reactive Monomers: Dithiobenzoates Bearing Electron-Withdrawing Groups as Chain-Transfer Agents. Macromolecules. Available from: [Link]

  • Kinetic plots and evolution of the molecular weight with conversion for RAFT polymerization of DAAmEP using CTA1 and CTA2 as a chain transfer agent. ResearchGate. Available from: [Link]

  • Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. PMC. Available from: [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. ResearchGate. Available from: [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Available from: [Link]

  • RAFT polymerization (CTA degrading / end groups not observed) : r/Chempros. Reddit. Available from: [Link]

  • Kinetic and molecular weight data for the RAFT polymerization of... ResearchGate. Available from: [Link]

  • RAFT with Light: A User Guide to Using Thiocarbonylthio Compounds in Photopolymerizations. ACS Polymers Au. Available from: [Link]

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Application Notes & Protocols: Controlled Polymerization of Vinyl Monomers with Methyl morpholine-4-carbodithioate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the use of Methyl morpholine-4-carbodithioate as a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. It is designed for researchers, scientists, and professionals in drug development and polymer chemistry who seek to synthesize well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Introduction: The Role of Dithiocarbamates in RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as one of the most versatile and powerful methods for controlled radical polymerization (CRP).[1] Its tolerance of a wide range of functional monomers and reaction conditions makes it an invaluable tool for creating complex macromolecular architectures. The fidelity of a RAFT polymerization is critically dependent on the choice of the RAFT agent, or CTA, which has the general structure Z-C(=S)S-R.

Dithiocarbamates, where the 'Z' group is a substituted nitrogen atom, represent a significant class of RAFT agents. Their electronic characteristics distinguish them from other CTAs like dithioesters or trithiocarbonates. The efficacy of a dithiocarbamate is heavily influenced by the nature of its nitrogen substituents. For instance, dithiocarbamates where the nitrogen's lone pair of electrons is part of an aromatic system are highly effective for controlling the polymerization of both styrenes and (meth)acrylates.[2] In contrast, simple N,N-dialkyl dithiocarbamates are generally considered less effective for these "more activated monomers" (MAMs) but can be suitable for "less activated monomers" (LAMs) like vinyl acetate and N-vinyl derivatives.[3][4]

This compound falls into the category of N,N-disubstituted dithiocarbamates. The morpholine moiety serves as the 'Z' group, and the methyl group is the homolytic leaving group ('R' group). Understanding its structure is key to predicting its behavior and selecting appropriate applications. The morpholine group's electron-donating nature modulates the reactivity of the C=S double bond, making this agent particularly suited for controlling the polymerization of specific monomer families, which will be explored in this guide.

The RAFT Mechanism: A Controlled Process

The RAFT process achieves control by establishing a rapid dynamic equilibrium between a small number of active, propagating polymer chains and a large number of dormant chains, which are capped with the thiocarbonylthio group from the RAFT agent. This minimizes termination reactions and allows chains to grow at a similar rate.

The key steps are:

  • Initiation: A standard radical initiator (e.g., AIBN) decomposes to produce primary radicals, which react with a monomer to form a propagating chain (P•n).

  • Chain Transfer (Pre-Equilibrium): The propagating chain reacts with the initial RAFT agent (this compound). This forms an intermediate radical which then fragments, releasing the 'R' group (a methyl radical, R•) and forming a dormant, polymeric RAFT agent. The expelled methyl radical then initiates a new polymer chain.

  • Re-initiation & Main Equilibrium: The newly formed propagating chain (P•m) reacts with the dormant polymeric RAFT agent. This main equilibrium ensures that the thiocarbonylthio cap is rapidly transferred between all polymer chains, allowing for uniform growth.

  • Termination: As in conventional radical polymerization, termination occurs through combination or disproportionation, but the concentration of active radicals is kept low, minimizing this pathway.

Figure 1: RAFT Polymerization Mechanism

Application Notes: Monomer Suitability

The choice of monomer is paramount for a successful RAFT polymerization. The effectiveness of this compound is determined by the electronic properties of the vinyl monomer.

Monomer ClassExamplesSuitability with this compoundRationale & Causality
Less Activated Monomers (LAMs) N-vinylpyrrolidone (NVP), N-vinylformamide (NVF), Vinyl Acetate (VAc)Good to Excellent Dithiocarbamates are known to be effective CTAs for LAMs.[3][5] The lower reactivity of the C=S bond in dithiocarbamates matches well with the lower reactivity of the propagating radicals from LAMs, leading to a balanced addition-fragmentation equilibrium and good control.
More Activated Monomers (MAMs) - Acrylates & Styrenics Methyl Acrylate (MA), Butyl Acrylate (BA), Styrene (St)Moderate to Poor Simple N,N-dialkyl dithiocarbamates are often ineffective as RAFT agents for MAMs.[2] The high reactivity of the propagating radicals of MAMs can lead to slow fragmentation of the RAFT intermediate, causing retardation and a loss of control. More specialized dithiocarbamates are typically required for these monomers.[6]
More Activated Monomers (MAMs) - Methacrylates Methyl Methacrylate (MMA)Poor Methacrylate polymerization is notoriously difficult to control with dithiocarbamate RAFT agents due to unfavorable fragmentation kinetics and steric hindrance.[7] Trithiocarbonates or specific dithioesters are the preferred CTAs for this monomer class.

Expert Insight: For achieving well-defined polymers, this compound should be prioritized for the polymerization of N-vinyl monomers and vinyl esters. When targeting block copolymers, a LAM should be polymerized first using this agent to create a macro-CTA, which can then be chain-extended with a more suitable monomer if a different CTA class is not an option.

Experimental Protocols

The following protocols provide a self-validating system for the synthesis and characterization of polymers using this compound. Success is defined by achieving a linear evolution of molecular weight with monomer conversion and a final polymer with a low polydispersity index (PDI < 1.4).

Protocol 1: Synthesis of Poly(N-vinylpyrrolidone) - A Model System

This protocol details the polymerization of N-vinylpyrrolidone (NVP), a model LAM, to a target number-average molecular weight (Mn) of 10,000 g/mol .

A. Materials & Reagents

  • N-vinylpyrrolidone (NVP): Purify by passing through a column of basic alumina to remove inhibitor, then distill under vacuum. Store at 4°C under nitrogen.

  • This compound (RAFT Agent): Synthesize via established methods or purchase from a reliable supplier.[8]

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN): Recrystallize from methanol before use. Store at 4°C.

  • 1,4-Dioxane: Anhydrous, inhibitor-free.

  • Diethyl Ether: Cold, for precipitation.

  • Equipment: Schlenk flask, vacuum/nitrogen line, magnetic stirrer, thermostated oil bath.

B. Calculation of Reagents

The theoretical molecular weight is calculated using the formula: Mn,calc = (([M]0 / [RAFT]0) × Conversion × MMonomer) + MRAFT

  • Target Mn: 10,000 g/mol

  • MMonomer (NVP): 111.14 g/mol

  • MRAFT: 175.29 g/mol

  • Target Conversion: ~90%

Let's set the ratio [NVP]0 / [RAFT]0 = 80 . This gives a calculated Mn at 90% conversion of: (80 × 0.90 × 111.14) + 175.29 ≈ 8,177 g/mol . Adjust the ratio as needed for your target.

A typical initiator-to-agent ratio [RAFT]0 / [AIBN]0 is 5:1 to 10:1 . We will use 5:1.

Example Quantities for a 5M solution of NVP:

  • NVP: 5.56 g (50 mmol)

  • RAFT Agent: 0.110 g (0.625 mmol) ([NVP]/[RAFT] = 80)

  • AIBN: 0.0205 g (0.125 mmol) ([RAFT]/[AIBN] = 5)

  • 1,4-Dioxane: to a total volume of 10 mL.

C. Step-by-Step Polymerization Procedure

  • Setup: Add the calculated amounts of this compound, AIBN, and a magnetic stir bar to a 25 mL Schlenk flask.

  • Addition of Monomer/Solvent: Add the purified NVP and 1,4-dioxane via syringe.

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.[9] Backfill the flask with nitrogen.

  • Polymerization: Place the flask in a preheated oil bath at 60°C. Start the magnetic stirrer. The reaction time will vary, typically between 6 to 24 hours.

  • Monitoring (Optional but Recommended): At timed intervals (e.g., 2, 4, 8, 16 hours), carefully extract a small aliquot (0.1 mL) via a degassed syringe for analysis. Immediately quench the sample in deuterated chloroform (CDCl₃) for ¹H NMR analysis to determine conversion.

  • Termination: After the desired time or conversion is reached, stop the reaction by immersing the flask in an ice bath and exposing the solution to air.

  • Isolation: Slowly pour the viscous polymer solution into a large excess of cold diethyl ether (~200 mL) while stirring vigorously. The polymer will precipitate as a white solid.

  • Purification: Allow the precipitate to settle, decant the supernatant, and redissolve the polymer in a minimal amount of a suitable solvent (e.g., dichloromethane). Re-precipitate into cold diethyl ether. Repeat this process twice to remove unreacted monomer and initiator fragments.

  • Drying: Collect the purified polymer by filtration and dry it under vacuum at 40°C overnight.

Protocol 2: Polymer Characterization

A. ¹H NMR Spectroscopy for Conversion Analysis

  • Sample Prep: Dissolve a small amount of the crude reaction mixture (or purified polymer) in CDCl₃.

  • Analysis: Identify the vinyl proton peaks of the NVP monomer (typically ~4.5-7.0 ppm) and the broad polymer backbone peaks (~1.5-4.0 ppm).

  • Calculation: Compare the integration of a characteristic monomer peak to a stable internal reference or a polymer backbone peak to calculate the monomer conversion.

B. Gel Permeation Chromatography (GPC/SEC) for Molecular Weight Analysis

  • Mobile Phase: A suitable solvent for poly(NVP) is N,N-Dimethylformamide (DMF) with an added salt like LiBr (e.g., 0.05 M) to suppress polymer-column interactions.

  • Calibration: Use polystyrene or poly(methyl methacrylate) standards for calibration. Note that this will provide an apparent molecular weight, as the hydrodynamic volume of poly(NVP) differs from the standards.

  • Analysis: Dissolve the dried polymer in the mobile phase (~1-2 mg/mL), filter through a 0.22 µm filter, and inject into the GPC system.

  • Validation of Control: A successful controlled polymerization is indicated by:

    • A monomodal and symmetrical peak.

    • A low Polydispersity Index (PDI or Đ = Mw/Mn), typically below 1.4.[10]

    • A linear increase in Mn with monomer conversion (if kinetic samples were taken).

Workflow & Troubleshooting

Workflow Figure 2: Experimental Workflow calc 1. Calculate Reagents ([M]:[RAFT]:[I]) setup 2. Reaction Setup (Flask, Reagents, Stirrer) calc->setup degas 3. Degassing (Freeze-Pump-Thaw) setup->degas polymerize 4. Polymerization (Heat & Stir) degas->polymerize monitor 5. Monitor Reaction (Aliquots for NMR/GPC) polymerize->monitor Optional terminate 6. Termination (Cooling & Air Exposure) polymerize->terminate monitor->polymerize isolate 7. Isolation & Purification (Precipitation) terminate->isolate dry 8. Drying (Vacuum Oven) isolate->dry charac 9. Characterization dry->charac nmr ¹H NMR (Conversion) charac->nmr gpc GPC/SEC (Mn, Mw, PDI) charac->gpc

Figure 2: Experimental Workflow
Problem Potential Cause Solution
No Polymerization (or very slow) Inefficient initiation; presence of inhibitor/oxygen.Recrystallize initiator. Ensure monomer is purified. Improve degassing technique (more cycles).
Broad PDI (> 1.5) Incorrect RAFT agent for the monomer; too much initiator.Confirm monomer is a LAM. Decrease initiator concentration ([RAFT]/[I] ratio > 5).
Bimodal GPC Trace Loss of chain-end fidelity; significant termination.Lower reaction temperature. Reduce initiator concentration. Ensure purity of all reagents.
Mn lower than theoretical Inaccurate weighing of reagents; chain transfer to solvent.Use a high-precision balance. Select a solvent with a low chain transfer constant (e.g., dioxane, toluene).

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2012). RAFT Agent Design and Synthesis. Macromolecules, 45(13), 5321–5342. [Link]

  • Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505. [Link]

  • Benaglia, M., et al. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. Polymers, 13(15), 2536. [Link]

  • Delaittre, G. (2023). Controlled Polymerization. Polymers, 15(6), 1383. [Link]

  • Stace, S. J., et al. (2013). The effect of Z-group modification on the RAFT polymerization of N-vinylpyrrolidone controlled by “switchable” N-pyridyl-functional dithiocarbamates. Polymer Chemistry, 4(10), 2934-2945. [Link]

  • Matyjaszewski, K., et al. (1997). Controlled/“Living” Radical Polymerization of Styrene and Methyl Methacrylate Catalyzed by Iron Complexes. Macromolecules, 30(23), 7348-7350. [Link]

  • Srivastava, A., & Kumar, A. (2011). RAFT polymerization of N-vinyl pyrrolidone using prop-2-ynyl morpholine-4-carbodithioate as a new chain transfer agent. Journal of Applied Polymer Science, 122(5), 3301-3309. [Link]

  • Fors, B. P., & Hawker, C. J. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. ACS Macro Letters, 3(6), 580-584. [Link]

  • Chong, Y. K., et al. (1999). Living Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates as Chain Transfer Agents. Macromolecules, 32(7), 2071-2074. [Link]

  • van den Dungen, E. (2009). Design, synthesis and characterization of novel RAFT agents. ResearchGate. [Link]

  • Merna, J. (n.d.). Controlled styrene polymerization. Instruction text, ICT Prague. [Link]

  • Keddie, D. J., et al. (2012). RAFT Agent Design and Synthesis. Macromolecules, 45(13), 5321-5342. [Link]

  • Berezina, E. M., et al. (2022). Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole. Polymers, 14(10), 2049. [Link]

  • Simon, A., et al. (2019). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. Polymers, 11(11), 1836. [Link]

  • Becer, C. R., et al. (2010). RAFT polymerisation of N-vinylformamide and the corresponding double hydrophilic block copolymers. Polymer Chemistry, 1(5), 632-638. [Link]

  • Anastasaki, A., et al. (2016). Four-Component Statistical Copolymers by RAFT Polymerization. Polymers, 8(4), 146. [Link]

  • Keddie, D. J., Moad, G., Rizzardo, E., & Thang, S. H. (2012). RAFT Agent Design and Synthesis. Macromolecules, 45(13), 5321–5342. [Link]

  • Jones, M. W., et al. (2011). Mild and Facile Synthesis of Multi-Functional RAFT Chain Transfer Agents. Molecules, 16(5), 3849-3861. [Link]

  • Moad, G., et al. (2016). Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates. Polymer Chemistry, 7(36), 5656-5665. [Link]

  • Schilli, C., et al. (2005). Synthesis and characterization of telechelic polymethacrylates via RAFT polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 43(5), 959-973. [Link]

  • Avcı, A., & Avcı, D. (2018). Investigation of novel diethanolamine dithiocarbamate agent for RAFT polymerization: DFT computational study of the oligomer mol. Journal of Chemical Sciences, 130(8), 1-10. [Link]

Sources

Protocol for Nanoparticle Synthesis using Methyl morpholine-4-carbodithioate RAFT Agent

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive protocol for the synthesis of polymeric nanoparticles utilizing Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization. We focus on the application of a specific dithiocarbamate-class RAFT agent, Methyl morpholine-4-carbodithioate, to achieve controlled polymer architectures ideal for self-assembly. This document details the underlying RAFT mechanism, provides step-by-step instructions for nanoparticle synthesis via Polymerization-Induced Self-Assembly (PISA), and outlines essential characterization techniques. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocol for their specific applications, particularly in the fields of drug delivery and advanced materials.

Introduction: The Power of RAFT Polymerization in Nanomaterial Design

Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization is a premier controlled radical polymerization (CRP) technique that offers exceptional control over polymer molecular weight, architecture, and functionality.[1][2] Unlike conventional free-radical polymerization which produces chains of varying lengths, RAFT introduces a mediating agent that establishes a rapid equilibrium between a small number of active, propagating polymer chains and a majority of dormant chains.[3] This equilibrium ensures that all polymer chains grow at a similar rate, resulting in polymers with a narrow molecular weight distribution, often quantified by a low polydispersity index (PDI < 1.3).[4]

The versatility of RAFT polymerization makes it exceptionally suitable for creating the complex, well-defined polymer structures required for advanced applications like drug delivery.[2] Its tolerance to a wide variety of functional monomers allows for the synthesis of materials with tailored chemical properties.[1][5] The key to this control lies in the selection of the RAFT agent, also known as a Chain Transfer Agent (CTA).

The RAFT Agent: A Focus on this compound

The RAFT agent's structure, generally Z–(C=S)–S–R, is paramount to a successful polymerization. The 'Z' and 'R' groups are chosen to modulate the reactivity of the thiocarbonylthio core (C=S) and effectively control a specific family of monomers.[4] RAFT agents are broadly categorized based on the 'Z' group, leading to classes like dithioesters, trithiocarbonates, xanthates, and dithiocarbamates.[4][6]

This compound belongs to the dithiocarbamate class. The defining feature of dithiocarbamates is the nitrogen atom of the 'Z' group attached to the carbon of the C=S bond.

  • Z Group: Morpholine

  • R Group: Methyl

The lone pair of electrons on the nitrogen atom in the morpholine group significantly influences the electronic density of the C=S double bond. This makes dithiocarbamates, including this compound, particularly effective at controlling the polymerization of Less-Activated Monomers (LAMs) .[4] LAMs, such as N-vinylpyrrolidone (NVP) and vinyl acetate (VAc), are notoriously difficult to control with other RAFT agent classes due to the high reactivity and instability of their propagating radicals.[7] The morpholine moiety provides the necessary reactivity modulation to mediate their polymerization effectively.[7]

Expert Insight: Why Choose a Dithiocarbamate? The choice of a dithiocarbamate is a deliberate one, dictated by the monomer. If your goal is to create polymers from LAMs like NVP for biocompatible applications, a dithiocarbamate is the scientifically correct choice. Using a trithiocarbonate, which is ideal for More-Activated Monomers (MAMs) like acrylates, would result in an uncontrolled, or inhibited, polymerization of a LAM. This precise pairing of agent and monomer is fundamental to achieving control.

Nanoparticle Synthesis Strategy: Polymerization-Induced Self-Assembly (PISA)

Polymerization-Induced Self-Assembly (PISA) is an elegant and highly efficient one-pot method for producing nanoparticles of various morphologies (e.g., spheres, worms, and vesicles).[8] The process involves two key steps, which are visually outlined in the workflow diagram below.

  • Synthesis of a Soluble Macro-RAFT Agent: First, a soluble polymer block is synthesized. This polymer, which retains the RAFT agent's thiocarbonylthio end-group, is called a macro-molecular RAFT agent (macro-CTA). This block will ultimately form the stabilizing corona of the nanoparticle, ensuring its colloidal stability.

  • Chain Extension and Self-Assembly: The macro-CTA is then chain-extended with a second, different monomer in a solvent where the resulting second block is insoluble. As this second block grows, it surpasses a critical chain length, becomes insoluble, and drives the self-assembly of the block copolymers into nanoparticles.

The following diagram illustrates the fundamental mechanism of RAFT polymerization that enables this process.

Fig 1. The RAFT polymerization mechanism.

Experimental Protocol: Synthesis of Poly(N-vinylpyrrolidone)-b-poly(diacetone acrylamide) Nanoparticles

This protocol details the synthesis of amphiphilic block copolymers that self-assemble into nanoparticles. We will first synthesize a hydrophilic macro-CTA of poly(N-vinylpyrrolidone) (PVP), a biocompatible LAM, using this compound. We will then chain-extend it with diacetone acrylamide (DAAm), a monomer whose polymer is insoluble in the chosen solvent (e.g., ethanol/water mixture), to induce self-assembly.

Materials and Equipment
Reagents Supplier Purity
N-Vinylpyrrolidone (NVP)Sigma-Aldrich99%, inhibitor removed
Diacetone acrylamide (DAAm)Sigma-Aldrich99%
This compoundBoron Molecular / Sigma-Aldrich>97%
2,2'-Azobis(2-methylpropionitrile) (AIBN)Sigma-Aldrich98%
1,4-DioxaneSigma-AldrichAnhydrous, 99.8%
EthanolSigma-Aldrich200 Proof
Dialysis Tubing (MWCO 3.5 kDa)Fisher Scientific-

Equipment: Schlenk flasks, rubber septa, nitrogen line, magnetic stirrer/hotplate, syringes, needles, rotary evaporator, freeze-dryer.

Workflow Overview

PISA_Workflow step1 Step 1: Synthesize Macro-CTA (PVP) step2 Step 2: Purify Macro-CTA (Precipitation/Dialysis) step1->step2 step3 Step 3: PISA Reaction Chain extend with DAAm step2->step3 result Stable Nanoparticle Dispersion step3->result step4 Step 4: Characterization (NMR, GPC, DLS, TEM) result->step4 Analysis caption Fig 2. Workflow for nanoparticle synthesis via PISA.

Fig 2. Workflow for nanoparticle synthesis via PISA.
Step-by-Step Procedure

Part A: Synthesis of PVP Macro-RAFT Agent (Target Degree of Polymerization = 50)

  • Reagent Preparation: Pass NVP through a column of basic alumina to remove the inhibitor immediately before use.

  • Reaction Setup: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add:

    • N-Vinylpyrrolidone (NVP): 5.55 g (50 mmol)

    • This compound: 177.3 mg (1.0 mmol)

    • AIBN: 16.4 mg (0.1 mmol)

    • 1,4-Dioxane: 20 mL

  • Degassing: Seal the flask with a rubber septum. Perform three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with nitrogen.

    • Causality Check: Oxygen is a radical scavenger and will inhibit the polymerization. Thorough degassing is critical for a successful and controlled reaction.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C. Stir for 6 hours.

  • Termination: Stop the reaction by immersing the flask in an ice bath and exposing the solution to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into 500 mL of cold diethyl ether. Collect the white precipitate by filtration, redissolve in a minimal amount of dichloromethane, and re-precipitate. Dry the purified PVP macro-CTA under vacuum overnight.

Part B: Nanoparticle Synthesis via PISA (Target DP of PDAAm block = 150)

  • Reaction Setup: To a 100 mL Schlenk flask, add:

    • PVP Macro-RAFT Agent (from Part A): 573 mg (approx. 0.1 mmol, assuming full conversion)

    • Diacetone acrylamide (DAAm): 2.54 g (15 mmol)

    • AIBN: 2.7 mg (0.016 mmol)

    • Ethanol: 40 mL

  • Degassing: Perform three freeze-pump-thaw cycles as described previously and backfill with nitrogen.

  • Polymerization: Place the flask in a preheated oil bath at 70 °C. The initially clear solution will become opalescent or turbid as nanoparticles form. Allow the reaction to proceed for 12 hours.

    • Self-Validation: The appearance of turbidity is the primary visual indicator that PISA is occurring successfully. The core-forming PDAAm block is insoluble in ethanol and drives the self-assembly.

  • Termination & Final Product: Stop the reaction by cooling and exposing to air. The resulting mixture is a stable dispersion of PVP-b-PDAAm nanoparticles. For long-term storage or further purification, dialyze against deionized water for 48 hours to remove any unreacted monomer and initiator fragments.

Characterization and Expected Results

Proper characterization is essential to confirm the successful synthesis of well-defined nanoparticles.

Technique Purpose Expected Result
¹H NMR Spectroscopy Confirm monomer conversion and block copolymer composition.Disappearance of vinyl proton peaks from the monomers. Appearance of characteristic peaks for both PVP and PDAAm blocks in the final polymer spectrum.[9]
Gel Permeation Chromatography (GPC) Determine molecular weight (Mn) and polydispersity (PDI).A clear shift to higher molecular weight from the macro-CTA to the final block copolymer. PDI should be low (< 1.3) for both steps, indicating a controlled process.[10]
Dynamic Light Scattering (DLS) Measure hydrodynamic diameter (Z-average) of the nanoparticles.A monomodal size distribution with an average diameter typically in the range of 50-200 nm, depending on the block ratios.
Transmission Electron Microscopy (TEM) Visualize nanoparticle morphology and size.Direct imaging of the nanoparticles (e.g., spherical morphology). Provides information on size and uniformity, corroborating DLS data.[9]

Expert Insights & Troubleshooting

  • Issue: High PDI (>1.5).

    • Cause: The initiator-to-RAFT agent ratio may be too high, leading to excessive termination events and "dead" polymer chains. Alternatively, impurities (especially oxygen or inhibitor) may be present.

    • Solution: Decrease the initiator concentration ([RAFT]/[Initiator] ratio should be ~5-10). Ensure rigorous purification of monomers and proper degassing.[11]

  • Issue: No Nanoparticle Formation (Solution Remains Clear).

    • Cause: The core-forming block (PDAAm) may be too short to induce self-assembly, or the chosen solvent is too good for the core block.

    • Solution: Increase the target degree of polymerization for the core-forming block. Adjust the solvent system (e.g., by adding a non-solvent like water) to decrease the solubility of the core block.

  • Issue: Macroscopic Precipitation/Aggregation.

    • Cause: The stabilizing block (PVP) is too short relative to the core-forming block (PDAAm), leading to insufficient steric stabilization.

    • Solution: Synthesize a new macro-CTA with a higher degree of polymerization to provide a more substantial stabilizing corona.

  • Biomedical Considerations: End-Group Removal.

    • The thiocarbonylthio end-group can impart color and potential toxicity, which may be undesirable for certain biological applications.

    • Solution: This end-group can be removed post-polymerization through various chemical methods, such as radical-induced reduction using excess initiator or aminolysis, to yield a thiol-terminated polymer that is often more biocompatible.[2][3]

References

  • Peng, W., Cai, Y., Fanslau, L., & Vana, P. (2021). Nanoengineering with RAFT polymers: from nanocomposite design to applications. Journal of Materials Chemistry B. [Link]

  • Truong, N. P., & Anastasaki, A. (2021). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers. [Link]

  • da Silva, J. C., et al. (2023). Nanoparticle Synthesis and Their Integration into Polymer-Based Fibers for Biomedical Applications. Pharmaceutics. [Link]

  • Goh, Y. K. (2007). Synthesis of nano-scale polymers via RAFT polymerization. PhD Thesis, The University of Queensland. [Link]

  • Etmimi, H. M., & Sanderson, R. D. (2012). Synthesis and Characterization of Polystyrene-Graphite Nanocomposites via Surface Raft-Mediated Polymerization. Advanced Materials Research. [Link]

  • Phinyo, K., et al. (2018). Polyisoprene-Silica Nanoparticles Synthesized via RAFT Emulsifier-Free Emulsion Polymerization Using Water-Soluble Initiators. Polymers. [Link]

  • Al-Harthi, M. A., et al. (2017). Polymer@gold Nanoparticles Prepared via RAFT Polymerization for Opto-Biodetection. Polymers. [Link]

  • Ma, Y., et al. (2020). Functionalization of liquid metal nanoparticles via the RAFT process. Polymer Chemistry. [Link]

  • Tesch, M., et al. (2020). RAFT-Based Polymers for Click Reactions. Polymers. [Link]

  • D'hooge, D. R., et al. (2018). Morpholine-based RAFT agents for the reversible deactivation radical polymerization of vinyl acetate and N-vinylimidazole. From publication. [Link]

  • Biais, P., & Chatard, C. (2022). RAFT polymerization: a powerful technique to synthesize well-defined polymers. Specific Polymers. [Link]

  • Truong, N. P., & Anastasaki, A. (2021). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. MDPI. [Link]

  • Sugihara, S. (2011). Mechanism of RAFT polymerization. From publication. [Link]

  • Fairbanks, B. D., et al. (2015). Biomedical applications of polymers derived by reversible addition - fragmentation chain-transfer (RAFT). Advanced Drug Delivery Reviews. [Link]

  • Gody, G., et al. (2013). Bioapplications of RAFT Polymerization. Chemical Reviews. [Link]

  • Keddie, D. J., et al. (2012). RAFT agent design and synthesis. Macromolecules. [Link]

  • Keddie, D. J., et al. (2012). RAFT Agent Design and Synthesis. Macromolecules. [Link]

  • Brown, C., et al. (2024). RAFT Based Synthesis of In-house Polymers. protocols.io. [Link]

  • Wan, J., et al. (2022). RAFT-mediated polymerization-induced self-assembly (RAFT-PISA): current status and future directions. Chemical Science. [Link]

Sources

Selecting appropriate monomers for Methyl morpholine-4-carbodithioate mediated RAFT

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Selecting Appropriate Monomers for Methyl morpholine-4-carbodithioate Mediated RAFT Polymerization

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Monomer Selection for Morpholine-Based Dithiocarbamate RAFT Agents

This guide provides an in-depth analysis of selecting appropriate monomers for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization mediated by this compound. We will move beyond simple lists of compatible monomers to explain the underlying principles of reactivity and kinetics that govern success in a RAFT experiment. This document is designed to empower researchers to make informed, rational decisions in the design of well-defined polymers.

The Foundational Principle: Understanding the RAFT Equilibrium

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures.[1] The process relies on a degenerative chain transfer mechanism mediated by a RAFT agent, or Chain Transfer Agent (CTA).[2] The core of the RAFT process is the equilibrium between active (propagating) radical chains and dormant polymer chains, as illustrated below.

RAFT_Mechanism cluster_pre Pre-Equilibrium prop1 I• + M → P₁• Pn Pₙ• Intermediate Intermediate Radical Pn->Intermediate k_add prop2 Pₙ• + M → Pₙ₊₁• Pn->prop2 Propagation MainEq Main RAFT Equilibrium (Rapid Exchange) Pn->MainEq CTA S=C(Z)S-R (RAFT Agent) Intermediate->Pn k_-add MacroCTA S=C(Z)S-Pₙ (Dormant Chain) R_radical R• Intermediate->R_radical k_frag MacroCTA->MainEq prop3 R• + M → P₁• R_radical->prop3 Re-initiation

Figure 1: The RAFT polymerization mechanism.

The success of a RAFT polymerization hinges on the rates of addition (k_add) and fragmentation (k_frag). For a controlled polymerization, the chain transfer process must be fast relative to propagation. This is governed by the nature of the monomer and the RAFT agent's Z and R groups.[3]

The Role of the Dithiocarbamate Z-Group

This compound is a dithiocarbamate RAFT agent. In the S=C(Z)S-R structure, the Z-group is the morpholine moiety. The Z-group's primary function is to modulate the reactivity of the C=S double bond towards radical addition. The general activity of common RAFT agent classes follows this trend:

Dithioesters > Trithiocarbonates > Dithiocarbamates > Xanthates

RAFT agents with nitrogen (dithiocarbamates) or oxygen (xanthates) adjacent to the thiocarbonyl are typically less reactive towards radical addition than those with carbon or sulfur.[3] This "lower activity" is not a drawback; it is a critical feature that makes them suitable for specific classes of monomers.

Monomer Reactivity: The Decisive Factor

Monomers are broadly classified into two categories based on the stability of their propagating radicals:

  • More Activated Monomers (MAMs): These monomers, such as styrenes, acrylates, and methacrylates, form relatively stable propagating radicals that are resonance-stabilized.

  • Less Activated Monomers (LAMs): Monomers like vinyl acetate and N-vinylpyrrolidone form highly reactive, unstable propagating radicals.

The fundamental rule of thumb for RAFT agent selection is to match the reactivity of the CTA to the reactivity of the monomer. [4]

  • More active CTAs (dithioesters, trithiocarbonates) are required to control the polymerization of MAMs .

  • Less active CTAs (dithiocarbamates, xanthates) are needed to control the polymerization of LAMs .[4]

An improper pairing, such as using a less active dithiocarbamate with a highly stabilized methacrylate radical, will result in slow fragmentation of the intermediate radical, leading to significant retardation or complete inhibition of the polymerization.[4]

Monomer Compatibility with this compound

Based on its classification as a less-activating dithiocarbamate, we can predict the suitability of this compound for various monomer families. The following workflow and table provide a detailed guide.

Monomer_Selection_Workflow start Start: Select Monomer is_lam Is it a Less Activated Monomer (LAM)? (e.g., VAc, NVP) start->is_lam compatible High Compatibility Proceed with Protocol is_lam->compatible Yes is_mam Is it a More Activated Monomer (MAM)? is_lam->is_mam No mam_type What type of MAM? is_mam->mam_type Yes incompatible Low Compatibility Select a more activating CTA (e.g., Trithiocarbonate) is_mam->incompatible No (Error) moderate Moderate Compatibility Optimization may be needed. Proceed with caution. mam_type->moderate Acrylate / Acrylamide Styrene mam_type->incompatible Methacrylate

Sources

Methyl morpholine-4-carbodithioate for preparing functional polymers

Author: BenchChem Technical Support Team. Date: February 2026

Methyl Morpholine-4-carbodithioate: A Versatile RAFT Agent for the Synthesis of Advanced Functional Polymers

Introduction: The Power of Controlled Polymerization

In the quest for novel materials with precisely defined properties, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful and versatile technique. It allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures such as block, graft, and star polymers. The heart of RAFT polymerization lies in the choice of the chain transfer agent (CTA), or RAFT agent, which governs the kinetics and outcome of the polymerization.

This application note delves into the use of this compound, a dithiocarbamate-based RAFT agent, for the preparation of functional polymers. Dithiocarbamates are a class of RAFT agents particularly well-suited for controlling the polymerization of a wide range of monomers, from "more activated" monomers like acrylates and methacrylates to "less activated" monomers (LAMs) such as vinyl acetate and N-vinyl monomers.[1] The morpholine moiety in the Z-group of the RAFT agent imparts unique properties to the resulting polymers, including hydrophilicity and biocompatibility, making them highly attractive for biomedical and pharmaceutical applications.[2][3]

Herein, we provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound in RAFT polymerization to create well-defined functional polymers.

The RAFT Mechanism: A Brief Overview

RAFT polymerization is a degenerative chain transfer process. The fundamental mechanism involves a series of reversible addition-fragmentation steps, as depicted below.

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_propagation Propagation & Termination I Initiator I_rad I• I->I_rad kd P_rad P• I_rad->P_rad + M (kp) M Monomer Intermediate Intermediate Radical P_rad->Intermediate + RAFT Agent (k_add) P_rad2 P• RAFT_agent RAFT Agent (Z-C(=S)S-R) RAFT_agent->Intermediate Intermediate->P_rad k_frag Macro_RAFT Macro-RAFT Agent (Z-C(=S)S-P) Intermediate->Macro_RAFT k_frag R_rad R• Intermediate->R_rad Macro_RAFT->Intermediate R_rad->P_rad + M (ki) P_rad_growth Pn• P_rad2->P_rad_growth + nM (kp) Dead_Polymer Dead Polymer P_rad_growth->Dead_Polymer Termination (kt) RAFT_Workflow reagents 1. Prepare Reagents - NAM (Monomer) - RAFT Agent - AIBN (Initiator) - Dioxane (Solvent) setup 2. Reaction Setup - Add reagents to Schlenk flask - Seal with septum reagents->setup degas 3. Degassing - Three freeze-pump-thaw cycles setup->degas polymerization 4. Polymerization - Immerse in preheated oil bath - Stir for a defined time degas->polymerization quench 5. Quenching - Cool in an ice bath - Expose to air polymerization->quench precipitate 6. Precipitation & Purification - Precipitate in cold methanol - Filter and dry quench->precipitate characterize 7. Characterization - GPC (Mn, Đ) - NMR (Conversion) precipitate->characterize

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion in RAFT Polymerization with Methyl Morpholine-4-carbodithioate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low monomer conversion, when using N-Methyl-N-morpholine-4-carbodithioate as a chain transfer agent (CTA). Our goal is to provide a logical, in-depth troubleshooting framework grounded in mechanistic understanding and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding low conversion in RAFT polymerization.

Q1: Why is my RAFT polymerization stalling at a low conversion rate?

Low or stalled conversion in RAFT polymerization is a common issue that can stem from several sources. The most frequent culprits include:

  • Inhibitors: Residual inhibitors from the monomer, impurities in the solvent, or oxygen contamination can scavenge radicals, effectively halting the polymerization.[1]

  • Incorrect Reagent Ratios: The ratio of monomer to CTA to initiator ([M]:[CTA]:[I]) is critical for controlling the polymerization rate and achieving high conversion.[2][3] An excessively high concentration of the RAFT agent can sometimes slow the polymerization.[4]

  • Poor RAFT Agent/Monomer Compatibility: The selected RAFT agent may not be suitable for the monomer class you are using. Dithiocarbamates, such as Methyl morpholine-4-carbodithioate, are generally more effective for controlling the polymerization of Less Activated Monomers (LAMs) like vinyl esters and N-vinyl amides, and may provide poor control over More Activated Monomers (MAMs) like styrenes and acrylates.[5][6]

  • Suboptimal Reaction Conditions: Temperature plays a crucial role in the initiator decomposition rate and the RAFT equilibrium.[7] An incorrect temperature can lead to either too slow an initiation rate or degradation of the RAFT agent.[8]

Q2: Is this compound the correct RAFT agent for my monomer?

The effectiveness of a RAFT agent is determined by its 'Z' and 'R' groups, which modulate the reactivity of the C=S double bond and the stability of the intermediate radical.[9][10]

  • Dithiocarbamates (Z = NR'R") like this compound are considered less active RAFT agents. Their activity can be tuned by the choice of substituents on the nitrogen.[11]

  • General Suitability: They are highly effective for Less Activated Monomers (LAMs) , such as vinyl acetate or N-vinylpyrrolidone.[6]

  • Limited Suitability: They typically provide poor control and may lead to low conversion rates for More Activated Monomers (MAMs) , such as acrylates, methacrylates, and styrenes.[6] For these monomers, more active agents like trithiocarbonates or dithiobenzoates are recommended.[9][12]

Q3: My polymerization has a long induction period and then proceeds slowly. What does this indicate?

A significant induction period followed by slow polymerization often points to two primary issues:

  • Presence of Inhibitors: The initiator-derived radicals are consumed by inhibitors (e.g., oxygen, monomer stabilizer) before they can initiate polymerization. The induction period is the time required to consume all inhibitors.

  • Slow Fragmentation of the Initial RAFT Agent: For the RAFT process to begin effectively, the initial RAFT agent (ZC(=S)SR) must be consumed. The R group must be a good homolytic leaving group, and the expelled R• radical must efficiently initiate polymerization.[6] If the fragmentation is slow or the R• radical is slow to re-initiate, a long induction period can occur.

Q4: Can the initiator type and concentration be the source of my low conversion?

Absolutely. The initiator is a key component that dictates the total number of polymer chains that will be terminated.[9]

  • Initiator Half-Life: The initiator must be chosen so that it has an appropriate half-life at the reaction temperature, ensuring a slow and steady supply of radicals throughout the polymerization.[12] If the initiator decomposes too quickly, the radical concentration will drop, and the polymerization will stall.

  • [CTA]:[I] Ratio: A standard starting point for the [CTA]:[I] ratio is between 5:1 and 10:1. If this ratio is too high (too little initiator), the polymerization can be extremely slow or may not start at all.[13] If the ratio is too low, an excess of initiator-derived chains can lead to a loss of control and increased termination events.[12]

Part 2: Systematic Troubleshooting Guide

When facing low conversion, a systematic approach is crucial. Use the following Q&A guide and the accompanying workflow diagram to diagnose the issue.

Logical Troubleshooting Workflow

G cluster_reagents Step 1: Verify Reagents cluster_conditions Step 2: Check Reaction Conditions cluster_analysis Step 3: Analyze Reaction Kinetics start Problem: Low Monomer Conversion q_monomer Is the Monomer Pure? (Inhibitor Removed?) start->q_monomer Start Here q_cta Is the CTA Correct for the Monomer? (LAM vs. MAM) q_monomer->q_cta sol_monomer Action: Purify Monomer (See Protocol 1) q_monomer->sol_monomer q_initiator Is the Initiator Correct? (Half-life at T?) q_cta->q_initiator sol_cta Action: Select appropriate CTA (e.g., Trithiocarbonate for MAMs) q_cta->sol_cta q_solvent Is the Solvent Dry & Degassed? q_initiator->q_solvent sol_initiator Action: Change Initiator or Temperature q_initiator->sol_initiator q_degas Was the Degassing Thorough? (e.g., Freeze-Pump-Thaw) q_solvent->q_degas If reagents are OK... q_temp Is the Temperature Optimal? (Initiator decomposition, CTA stability) q_degas->q_temp sol_degas Action: Improve Degassing Technique q_degas->sol_degas q_ratio Are the [M]:[CTA]:[I] Ratios Correct? q_temp->q_ratio q_time Is the Reaction Time Sufficient? q_ratio->q_time sol_ratio Action: Adjust [CTA]:[I] Ratio (e.g., Decrease to 5:1) q_ratio->sol_ratio q_kinetics Does ln([M]0/[M]) vs. Time show linearity? q_time->q_kinetics If conditions are OK... q_mw Does Mn increase linearly with conversion? q_kinetics->q_mw sol_kinetics Indicates loss of livingness or termination. Re-evaluate all parameters. q_kinetics->sol_kinetics

Caption: A step-by-step workflow for diagnosing low conversion in RAFT polymerization.

Problem Area 1: Reagent Purity and Selection

Q: I didn't purify my monomer. Could that be the problem? A: Yes, this is a highly probable cause. Most commercial vinyl and acrylate monomers are shipped with radical inhibitors (like MEHQ or BHT) to prevent spontaneous polymerization during storage. Even trace amounts of these inhibitors will consume the radicals generated by your initiator, leading to a long induction period or complete inhibition of the reaction.

  • Causality: The rate of initiation is designed to be slow and controlled. If an inhibitor is present, it scavenges these initial radicals far more efficiently than the monomer can be initiated. Polymerization will only commence once all the inhibitor is consumed.

  • Solution: Always purify your monomer immediately before use. Passing it through a short column of basic alumina is a standard and effective method. See Protocol 1 for a detailed procedure.

Q: My conversion is low and my polymer has a broad molecular weight distribution (high Đ). Is my RAFT agent to blame? A: This combination of symptoms strongly suggests a mismatch between your RAFT agent and monomer. Using a dithiocarbamate like this compound for a More Activated Monomer (MAM) like styrene or methyl methacrylate leads to a low chain transfer constant (Ctr).[6]

  • Causality: A low Ctr means that the rate of radical addition to the monomer is significantly faster than the rate of addition to the RAFT agent's C=S bond. This results in conventional free radical polymerization behavior for a portion of the chains, leading to high dispersity (Đ) and poor control. The desired RAFT equilibrium is never properly established.[6]

  • Solution: You must select a RAFT agent that is appropriate for your monomer class. Refer to the table below for general guidelines.

Monomer ClassMonomer ExamplesRecommended RAFT Agent Class (Z-group)
More Activated (MAMs) Styrenes, Acrylates, Methacrylates, AcrylamidesTrithiocarbonates (-SR), Dithiobenzoates (-Ph)
Less Activated (LAMs) Vinyl Acetate, N-vinylpyrrolidone (NVP)Dithiocarbamates (-NR2) , Xanthates (-OR)

Q: How do I select the right initiator and temperature? A: The initiator and temperature are intrinsically linked. The goal is to generate radicals at a slow, constant rate over the entire course of the polymerization.

  • Causality: The key parameter is the initiator's 10-hour half-life temperature (T1/2, 10h), the temperature at which 50% of the initiator will have decomposed after 10 hours. A common mistake is to conduct the polymerization at a temperature significantly higher than the T1/2, 10h, causing rapid initiator burnout and premature cessation of polymerization.[12]

  • Solution: Select an initiator whose T1/2, 10h is close to your desired reaction temperature. For example, Azobisisobutyronitrile (AIBN) has a T1/2, 10h of ~65°C, making it suitable for polymerizations around 60-70°C. For higher temperatures, an initiator like Azobis(cyclohexanecarbonitrile) (V-40) might be more appropriate.

Problem Area 2: Reaction Conditions

Q: I degassed my reaction mixture by bubbling with nitrogen. Is this sufficient? A: While nitrogen bubbling can reduce oxygen levels, it is often insufficient for achieving the low oxygen concentrations required for a well-controlled RAFT polymerization. Oxygen is a potent radical inhibitor.[1]

  • Causality: Molecular oxygen (O₂) is a diradical that readily and irreversibly reacts with the carbon-centered radicals of the growing polymer chains, forming stable peroxy radicals that do not propagate. This is a termination event that kills living chains.

  • Solution: The gold standard for degassing is performing at least three freeze-pump-thaw cycles. This process involves freezing the reaction mixture with liquid nitrogen, applying a high vacuum to remove gases, thawing the mixture to release dissolved gases, and repeating the cycle. For thermally sensitive components, bubbling with an inert gas for an extended period (e.g., >1 hour) may be an alternative, but freeze-pump-thaw is superior.

Q: I am targeting a high molecular weight polymer, and the reaction stops at low conversion. Why? A: Targeting a very high degree of polymerization (DP), which means a high [Monomer]/[CTA] ratio, can sometimes lead to issues, especially if the solution becomes very viscous.

  • Causality: As the polymerization proceeds and high molecular weight chains are formed, the viscosity of the solution can increase dramatically. This is known as the Trommsdorff effect (or autoacceleration). In this high-viscosity environment, the diffusion of large polymer chains is severely restricted.[12] For the RAFT equilibrium to function, the active (radical) chain end must find a dormant chain's thiocarbonylthio group. When mobility is low, this becomes difficult, and the probability of termination events between smaller, more mobile radicals increases, leading to a stall in conversion.[12]

  • Solution:

    • Lower the Monomer Concentration: Conduct the polymerization in a more dilute solution to mitigate the viscosity increase.

    • Stage the Reaction: Polymerize to an intermediate conversion, then add more monomer and/or initiator to continue the chain growth.

Part 3: Key Experimental Protocols
Protocol 1: Monomer Purification (Removal of Inhibitor)

This protocol describes the standard procedure for removing inhibitors like MEHQ from vinyl or acrylate monomers using basic alumina.

Materials:

  • Monomer (e.g., Styrene, Methyl Methacrylate)

  • Basic Alumina (activated, Brockmann I, standard grade, ~150 mesh)

  • Glass column or disposable syringe barrel (5-10 mL)

  • Glass wool or cotton plug

  • Collection flask

Procedure:

  • Prepare the Column: Place a small plug of glass wool or cotton at the bottom of the column/syringe to retain the alumina.

  • Pack the Column: Add basic alumina to the column to a height of approximately 5-7 cm. Gently tap the column to ensure even packing.

  • Add Monomer: Carefully pour the monomer directly onto the top of the alumina bed.

  • Collect Purified Monomer: Allow the monomer to percolate through the alumina under gravity. Collect the clear, inhibitor-free monomer in a clean, dry flask. The alumina will retain the phenolic inhibitor.

  • Use Immediately: The purified monomer is now free of stabilizer and should be used immediately in your polymerization setup to prevent spontaneous polymerization.

Protocol 2: General RAFT Polymerization Setup

This protocol outlines a typical setup for a solution-based RAFT polymerization.

Reagents & Ratios (Example for DP = 100):

  • Monomer: e.g., N-Vinylpyrrolidone (100 eq.)

  • RAFT Agent: this compound (1 eq.)

  • Initiator: AIBN (0.1 eq., for a [CTA]:[I] ratio of 10:1)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene

Procedure:

  • Combine Reagents: In a Schlenk flask equipped with a magnetic stir bar, combine the purified monomer, RAFT agent, and solvent.

  • Add Initiator: Add the initiator to the flask.

  • Seal and Degas: Seal the flask with a rubber septum. Perform a minimum of three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.

  • Backfill with Inert Gas: After the final cycle, backfill the flask with an inert gas (Nitrogen or Argon).

  • Initiate Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C for AIBN).

  • Monitor Reaction: Allow the reaction to proceed with vigorous stirring. Samples can be taken periodically via a degassed syringe to monitor conversion.

Protocol 3: Monitoring Conversion by ¹H NMR Spectroscopy

This is a reliable method to determine monomer conversion over time.

Procedure:

  • Take a t=0 Sample: Before heating, take a small aliquot (~0.05 mL) of the reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl₃). This is your t=0 reference spectrum.

  • Take Timed Samples: At various time points during the polymerization, carefully withdraw small aliquots using a nitrogen-purged syringe. Immediately dissolve each sample in deuterated solvent containing an inhibitor (like hydroquinone) to quench the polymerization.

  • Acquire Spectra: Record the ¹H NMR spectrum for each sample.

  • Calculate Conversion: Identify a characteristic monomer vinyl proton peak that is well-resolved and does not overlap with polymer or solvent peaks. Also, identify a peak from the polymer backbone that does not overlap. Integrate both peaks.

  • Conversion (%) can be calculated by comparing the integral of the monomer peak at time t (IM,t) to its integral at time zero (IM,0) relative to a stable internal reference peak (e.g., solvent or a non-reactive part of the RAFT agent). A simpler method is to compare the monomer peak integral to the integral of a polymer peak (IP,t) that grows in over time.

    Conversion (%) = [1 - (IM,t / IM,0)] * 100 (using an internal standard) Conversion (%) = [IP,t / (IP,t + IM,t)] * 100 (comparing polymer to remaining monomer)

Part 4: Data & Visualization
RAFT Polymerization Mechanism

G cluster_equil 4. Main RAFT Equilibrium Initiator Initiator Radical I• Initiator->Radical 1. Initiation Pn_dot Pₙ• Radical->Pn_dot + M Monomer Monomer (M) Intermediate1 Intermediate Radical Pn_dot->Intermediate1 2. Chain Transfer + CTA Termination Termination (Dead Polymer) Pn_dot->Termination 5. Termination CTA RAFT Agent (ZC(=S)SR) Intermediate1->Pn_dot Fragmentation MacroCTA Dormant Polymer (Pₙ-S(C=S)Z) Intermediate1->MacroCTA Fragmentation R_dot R• Intermediate1->R_dot Pm_dot Pₘ• R_dot->Pm_dot 3. Re-initiation + M Pm_dot->Termination 5. Termination Intermediate2 Intermediate Radical Pm_dot->Intermediate2 Addition + Dormant Chain Intermediate2->Pm_dot Fragmentation Pn_dot_rev Pₙ• Intermediate2->Pn_dot_rev MacroCTA_rev Dormant Polymer (Pₘ-S(C=S)Z) Intermediate2->MacroCTA_rev

Caption: The core mechanism of RAFT polymerization, highlighting the key equilibria.

Chemical Structure of the RAFT Agent

G cluster_struct This compound struct

Caption: Structure of this compound.

Part 5: References
  • Vertex AI Search. RAFT polymerization - specific polymers.

  • Keddie, D. J., Moad, G., Rizzardo, E., & Thang, S. H. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(21), 8707–8717.

  • ResearchGate. (2016). Why cannot get my polymer by RAFTpolymerization?

  • Reddit r/Chempros. (2021). Tips for optimizing a RAFT polymerization.

  • Moad, G., Rizzardo, E., & Thang, S. H. (2006). RAFT Agent Design and Synthesis. Macromolecules, 39(23), 7901–7908.

  • MDPI. (2022). Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole.

  • ResearchGate. (2018). A Critical Survey of Dithiocarbamate Reversible Addition‐Fragmentation Chain Transfer (RAFT) Agents in Radical Polymerization.

  • NIH. (2020). Progress and Perspectives Beyond Traditional RAFT Polymerization.

  • NIH. (n.d.). RAFT-Based Polymers for Click Reactions.

  • ResearchGate. (2019). Do I get lower molecular weight polymer as I keep increasing the amount of RAFT agent?

  • ResearchGate. (2025). RAFT in Emulsion Polymerization: What Makes it Different?

  • MDPI. (2019). Redox-Initiated Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization.

  • Reddit r/Chempros. (2024). RAFT polymerization (no or low conversion ratios).

  • Indian Academy of Sciences. (n.d.). Investigation of novel diethanolamine dithiocarbamate agent for RAFT polymerization: DFT computational study of the oligomer mol.

  • Chemistry LibreTexts. (2021). 2.10: Living Radical Polymerization- RAFT.

  • ACS Publications. (2026). Step Toward Cationic RAFT Polymerization of Less Reactive Monomers: Dithiobenzoates Bearing Electron-Withdrawing Groups as Chain-Transfer Agents.

  • Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization.

  • NIH. (n.d.). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications.

  • Journal of the American Chemical Society. (2022). Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach.

  • ACS Publications. (2020). Discovery of the RAFT Process and Its Impact on Radical Polymerization.

  • ACS Publications. (n.d.). Chain Transfer Kinetics of Acid/Base Switchable N-Aryl-N-Pyridyl Dithiocarbamate RAFT Agents in Methyl Acrylate, N-Vinylcarbazole and Vinyl Acetate Polymerization.

  • Wako Blog. (n.d.). Let's learn RAFT polymerization remotely!

Sources

Validation & Comparative

A Senior Application Scientist's Guide to GPC Analysis of Polymers from Methyl Morpholine-4-carbodithioate RAFT Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of well-defined polymeric architectures for advanced applications, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful and versatile technique.[1] The choice of the RAFT agent, or chain transfer agent (CTA), is paramount to controlling the polymerization of specific monomer families.[2] This guide focuses on the use of dithiocarbamates, specifically Methyl morpholine-4-carbodithioate, and the critical role of Gel Permeation Chromatography (GPC) in characterizing the resulting polymers. We will explore the underlying principles, provide a detailed experimental protocol, and present a comparative analysis to guide your selection of RAFT agents.

The "Why": Understanding RAFT Polymerization with Dithiocarbamates

RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[1] The general mechanism relies on a rapid equilibrium between active (propagating) and dormant polymer chains, mediated by the RAFT agent.

Dithiocarbamates, such as this compound, are a class of RAFT agents particularly effective for controlling the polymerization of 'less-activated' monomers (LAMs), such as vinyl acetate and N-vinylpyrrolidone.[2][3] This is in contrast to other common RAFT agents like trithiocarbonates and dithiobenzoates, which are more suitable for 'more-activated' monomers (MAMs) like acrylates and styrenes.[4] The effectiveness of a given RAFT agent is determined by the nature of its "Z" and "R" groups, which influence the stability of the intermediate radical species.[2] For dithiocarbamates, the nitrogen atom in the Z group plays a crucial role in modulating the reactivity of the C=S double bond, making it well-suited for LAMs.[3] However, certain dithiocarbamates with the nitrogen's lone pair of electrons participating in an aromatic system have shown high efficiency in polymerizing MAMs as well.[5][6]

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination I Initiator R_dot Radical (R•) I->R_dot Decomposition M Monomer R_dot->M Addition Pn_dot Propagating Radical (Pn•) M->Pn_dot RAFT_Agent RAFT Agent (S=C(Z)S-R) Pn_dot->RAFT_Agent Addition M2 Monomer Pn_dot->M2 Dead_Polymer Dead Polymer Pn_dot->Dead_Polymer Combination/Disproportionation Intermediate Intermediate Radical RAFT_Agent->Intermediate Intermediate->Pn_dot Fragmentation Dormant_Polymer Dormant Polymer Intermediate->Dormant_Polymer Fragmentation Dormant_Polymer->Pn_dot Re-initiation Pm_dot Longer Propagating Radical (Pm•) M2->Pm_dot

Figure 1: Generalized mechanism of RAFT polymerization.

The "How": Principles of Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is an indispensable tool for polymer characterization. It separates molecules based on their hydrodynamic volume in solution.[7] A polymer sample is dissolved in a suitable solvent (the mobile phase) and passed through a column packed with porous gel beads (the stationary phase).[8] Larger polymer coils cannot enter the pores and thus elute faster, while smaller molecules penetrate the pores to varying extents and have a longer path, eluting later.[8]

The output is a chromatogram showing detector response versus elution time. By calibrating the system with polymer standards of known molecular weights, we can determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of our sample. For a well-controlled RAFT polymerization, we expect to see a narrow, monomodal peak in the GPC chromatogram, indicating a low dispersity.

Experimental Protocol: GPC Analysis of Polymers from this compound RAFT

This protocol outlines the GPC analysis of a model polymer, poly(N-vinylpyrrolidone) (PNVP), synthesized via RAFT polymerization using this compound.

Materials and Reagents:

  • Polymer sample (dried)

  • GPC-grade solvent (e.g., Dimethylformamide (DMF) with 0.05 M LiBr)

  • Poly(methyl methacrylate) or polystyrene standards for calibration

  • Syringe filters (0.2 µm PTFE)

Instrumentation:

  • GPC system equipped with a refractive index (RI) detector

  • GPC column set suitable for the expected molecular weight range of the polymer and compatible with the chosen solvent.

Step-by-Step Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase (e.g., DMF with 0.05 M LiBr). The salt is added to suppress any potential ionic interactions between the polymer and the column packing material. Degas the mobile phase thoroughly.

  • Calibration: Create a calibration curve by running a series of narrow molecular weight standards (e.g., PMMA or PS) through the GPC system. Plot the logarithm of the molecular weight against the elution time.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer sample.[9]

    • Dissolve the polymer in a known volume of the mobile phase to achieve a concentration of 1-2 mg/mL.[10] For higher molecular weight polymers, a lower concentration may be necessary.[10]

    • Allow the sample to dissolve completely. Gentle agitation is acceptable, but avoid vigorous shaking or sonication which can cause shear degradation of the polymer chains.[10] Dissolution may take several hours.[10]

    • Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter that could damage the GPC column.[10]

  • GPC Analysis:

    • Set the column temperature and flow rate. A stable temperature is crucial for reproducible results.[7]

    • Inject the filtered sample solution into the GPC system.

    • Record the chromatogram until the polymer has fully eluted.

  • Data Analysis:

    • Integrate the peak in the chromatogram.

    • Using the calibration curve, determine the Mn, Mw, and Đ of your polymer sample.

GPC_Workflow start Start prep_mobile_phase Prepare & Degas Mobile Phase start->prep_mobile_phase calibrate Calibrate with Standards prep_mobile_phase->calibrate prep_sample Prepare Polymer Sample (1-2 mg/mL) calibrate->prep_sample dissolve Dissolve Polymer prep_sample->dissolve filter_sample Filter Sample (0.2 µm) dissolve->filter_sample inject Inject into GPC filter_sample->inject run_gpc Run GPC Analysis inject->run_gpc analyze Analyze Data (Mn, Mw, Đ) run_gpc->analyze end End analyze->end

Figure 2: Workflow for GPC analysis of polymers.

Comparative Analysis: Dithiocarbamates vs. Other RAFT Agents

The choice of RAFT agent has a significant impact on the success of the polymerization for a given monomer. The following table summarizes the expected GPC results for the polymerization of different monomer types with various classes of RAFT agents.

RAFT Agent ClassMonomer TypeExpected MnExpected ĐComments
This compound Less-Activated (e.g., NVP, VAc)Close to theoretical< 1.3Good control, suitable for these challenging monomers.[3]
More-Activated (e.g., acrylates, styrenes)May deviate from theoretical> 1.5Generally poor control, though some specialized dithiocarbamates are effective.[3][6]
Trithiocarbonates Less-Activated (e.g., NVP, VAc)Poor controlHighInefficient chain transfer, leading to broad molecular weight distributions.
More-Activated (e.g., acrylates, styrenes)Close to theoretical< 1.2Excellent control, a common choice for these monomers.[2]
Dithiobenzoates Less-Activated (e.g., NVP, VAc)Poor controlHighSimilar to trithiocarbonates for these monomers.
More-Activated (e.g., acrylates, styrenes)Close to theoretical< 1.2Very good control, but can be more prone to retardation.[11]

Theoretical Mn is calculated as: (mass of monomer / moles of RAFT agent) * conversion + molecular weight of RAFT agent.

Interpreting GPC Data: Insights and Troubleshooting
  • Low Molecular Weight Tailing: This can indicate the presence of oligomers or chain transfer to the solvent. Ensure your polymerization conditions are optimized and the solvent is appropriate.

  • High Molecular Weight Shouldering: This may suggest bimolecular termination events, which can become more prevalent at high monomer conversions. It could also indicate the presence of impurities that act as coupling agents.

  • Broad or Multimodal Distributions: This points to poor control over the polymerization. This could be due to an inappropriate choice of RAFT agent for the monomer, incorrect initiator concentration, or suboptimal reaction temperature.

  • Shifts in Elution Time: Be aware that certain additives in the mobile phase, like sodium azide, can cleave some RAFT end-groups, leading to changes in the measured molecular weight distribution over time.[12]

Conclusion

The use of this compound as a RAFT agent offers a reliable pathway for the synthesis of well-defined polymers from less-activated monomers. Accurate and insightful characterization of these polymers is critically dependent on proper GPC analysis. By understanding the principles of both RAFT polymerization and GPC, and by following a robust experimental protocol, researchers can confidently synthesize and characterize novel polymeric materials for a wide range of applications, from drug delivery to advanced materials.

References

  • Boyer, C., et al. "Cleavage of macromolecular RAFT chain transfer agents by sodium azide during characterization by aqueous GPC." Polymer Chemistry, Royal Society of Chemistry, 2011.

  • Malvern Panalytical. "GPC Analysis of Polymers: Measuring Molecular Weight and Distribution." 2025.

  • Lowe, A. B., et al. "Detailed study of the reversible addition–fragmentation chain transfer polymerization and co-polymerization of 2-methacryloyloxyethyl phosphorylcholine." Polymer Chemistry, Royal Society of Chemistry, 2010.

  • Alsan, D. "GPC Basics for Polymer Students." Scribd, 2019.

  • ResolveMass Laboratories Inc. "GPC sample preparation guide." 2025.

  • Polymer Chemistry Characterization Lab. "Sample Preparation – GPC."

  • Arote, R., et al. "RAFT-Based Polymers for Click Reactions." Polymers, MDPI, 2020.

  • Druzhinina, A. P., et al. "Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole." Polymers, MDPI, 2022.

  • ResearchGate. "The time course of the GPC profiles of samples in the RAFT polymerization."

  • Wikipedia. "Reversible addition−fragmentation chain-transfer polymerization." 2023.

  • Agilent Technologies. "ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS."

  • ResearchGate. "Evolution of the GPC traces with conversion for the RAFT polymerization..."

  • Moad, G., et al. "Living Radical Polymerization with Reversible Addition−Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates as Chain Transfer Agents." Macromolecules, ACS Publications, 2000.

  • Keddie, D. J. "A Critical Survey of Dithiocarbamate Reversible Addition‐Fragmentation Chain Transfer (RAFT) Agents in Radical Polymerization." Macromolecular Rapid Communications, Wiley Online Library, 2014.

  • Moad, G., et al. "Living Radical Polymerization with Reversible Addition-Fragmentation Chain Transfer (RAFT Polymerization) Using Dithiocarbamates." Macromolecules, 2000.

  • Royal Society of Chemistry. "Polymer Chemistry." RSC Publishing.

  • Zhang, L., et al. "Dispersion RAFT polymerization: Comparison between the monofunctional and bifunctional macromolecular RAFT agents." Polymer Chemistry, 2014.

  • Sigma-Aldrich. "RAFT: Choosing the Right Agent to Achieve Controlled Polymerization."

  • Polymer-Chemistry. "RAFT polymerization - specific polymers."

  • Sims, R. A., et al. "A Guide to the Synthesis of Block Copolymers using Reversible- Addition Fragmentation chain Transfer (RAFT) Polymerization." European Polymer Journal, 2016.

  • Moad, G., et al. "Dithiocarbamate RAFT agents with broad applicability – the 3,5-dimethyl-1H-pyrazole-1-carbodithioates." Polymer Chemistry, Royal Society of Chemistry, 2017.

  • Royal Society of Chemistry. "www.rsc.org/polymers."

  • Li, C., et al. "Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications." Polymers, MDPI, 2018.

Sources

A Senior Application Scientist's Guide to Comparative Kinetic Studies of RAFT Polymerization with Different CTAs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry, the ability to meticulously control macromolecular architecture is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a powerful and versatile technique for achieving this control, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][2] At the heart of this control lies the chain transfer agent (CTA), a thiocarbonylthio compound that dictates the kinetics and, ultimately, the success of the polymerization.[3]

This guide provides an in-depth comparative analysis of the kinetics of RAFT polymerization with different classes of CTAs. Moving beyond a simple recitation of protocols, we will delve into the causal relationships between CTA structure, monomer reactivity, and the resulting polymerization kinetics. This document is designed to empower researchers to not only select the appropriate CTA for their specific application but also to understand the fundamental principles that govern the "living" nature of RAFT polymerization.

The Engine of Control: Understanding the RAFT Mechanism

RAFT polymerization is a degenerative chain transfer process superimposed on a conventional free-radical polymerization.[4][5] The overall process, depicted below, involves a rapid equilibrium between a small number of active propagating radicals and a large number of dormant polymer chains. This equilibrium is mediated by the CTA.[6]

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Equilibria cluster_propagation Propagation cluster_termination Termination I Initiator (I) I_rad Initiator Radicals (I•) I->I_rad kd P1_rad Propagating Radical (P₁•) I_rad->P1_rad + M Pn_rad_prop Pₙ• P1_rad->Pn_rad_prop M Monomer (M) Pn_rad Propagating Radical (Pₙ•) Intermediate Intermediate Radical Pn_rad->Intermediate + CTA (k_add) CTA RAFT Agent (CTA) Intermediate->Pn_rad k_frag MacroCTA Dormant Polymer (Macro-CTA) Intermediate->MacroCTA k_frag MacroCTA->Intermediate + Pₘ• (k_add) R_rad Leaving Group Radical (R•) P1_rad_reinit P1_rad_reinit R_rad->P1_rad_reinit + M P1_rad_reinit->Pn_rad_prop Pn1_rad Pₙ₊₁• Pn1_rad->Pn_rad Pn_rad_prop->Pn1_rad + M (kp) M_prop Monomer (M) Dead_Polymer Dead Polymer Pn_rad_term Pₙ• Pn_rad_term->Dead_Polymer kt Pm_rad_term Pₘ• Pm_rad_term->Dead_Polymer kt GPC_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_analysis Kinetic Analysis A 1. Prepare stock solution of monomer, initiator, and solvent B 2. Add CTA to reaction vessel A->B C 3. Add stock solution to vessel B->C D 4. Degas the reaction mixture (e.g., freeze-pump-thaw) C->D E 5. Immerse vessel in pre-heated oil bath to initiate polymerization D->E F 6. Withdraw aliquots at specific time intervals E->F G 7. Quench the reaction in the aliquot (e.g., by cooling and exposure to air) F->G H 8. Analyze aliquots by ¹H NMR for monomer conversion G->H I 9. Analyze aliquots by GPC for Mn and Đ G->I J 10. Plot kinetic data (ln([M]₀/[M]ₜ) vs. time, Mn and Đ vs. conversion) H->J I->J

Sources

A Senior Application Scientist's Guide to Alternatives for Methyl morpholine-4-carbodithioate in Controlled Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of well-defined polymers, the choice of a chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is paramount. Methyl morpholine-4-carbodithioate, a member of the dithiocarbamate class of RAFT agents, is effective for controlling the polymerization of less activated monomers (LAMs). However, the versatility of RAFT polymerization lies in the broad spectrum of available CTAs, each with unique characteristics that make them suitable for specific monomer types and applications. This guide provides an in-depth comparison of viable alternatives to this compound, focusing on their performance, mechanistic nuances, and practical application.

Understanding the RAFT Landscape: The Role of the Z and R Groups

The efficacy of a RAFT agent, generically represented as Z-C(=S)S-R, is dictated by the electronic and steric properties of the Z (activating) and R (leaving) groups. These groups govern the equilibrium between active (propagating) and dormant polymer chains, which is the cornerstone of controlled polymerization.[1] The choice of Z group, in particular, determines the suitability of a CTA for different monomer classes.

  • More Activated Monomers (MAMs): Monomers such as styrenes, acrylates, and methacrylates possess electron-withdrawing groups that stabilize the propagating radical. These monomers are typically best controlled by CTAs with a highly activating Z group, such as those found in dithioesters and trithiocarbonates .

  • Less Activated Monomers (LAMs): Monomers like vinyl acetate and N-vinylpyrrolidone lack significant radical stabilization. Their polymerization is more effectively controlled by CTAs with less activating, more electron-donating Z groups, such as dithiocarbamates (like this compound) and xanthates .[1]

The interplay between the CTA and the monomer is a delicate balance. Using a highly active CTA with a LAM can lead to significant retardation or complete inhibition of polymerization. Conversely, a less active CTA will offer poor control over the polymerization of a MAM, resulting in high polydispersity.

The Central Compound: this compound

This compound is a dithiocarbamate RAFT agent. The nitrogen atom of the morpholine group acts as a moderately activating Z group, making it well-suited for the controlled polymerization of LAMs.

Comparative Analysis of Alternative RAFT Agents

This section provides a detailed comparison of the primary classes of RAFT agents that serve as alternatives to this compound: trithiocarbonates, dithioesters, and xanthates.

Trithiocarbonates: The Workhorses for a Broad Monomer Scope

Trithiocarbonates are arguably the most versatile class of RAFT agents, demonstrating good control over a wide range of both MAMs and some LAMs.[2] Their balanced activity makes them an excellent first choice for many polymerization systems.

RAFT Agent ClassRepresentative AgentMonomerMn ( g/mol )Đ (PDI)Conversion (%)Reference
Dithiocarbamate Diethanolamine dithiocarbamateStyrene37,1131.42-[1]
Trithiocarbonate 2-Cyano-2-propyl dodecyl trithiocarbonateStyrene-< 1.1-[3]
Trithiocarbonate S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)yl trithiocarbonateMethyl Methacrylate9,6001.61-[4]
Trithiocarbonate Symmetrical trithiocarbonateMethyl Methacrylate-< 1.5-[2]

Note: Data is collated from different sources and experimental conditions may vary.

As the table suggests, trithiocarbonates can provide excellent control over the polymerization of both styrene (a MAM) and methyl methacrylate (a MAM), often yielding polymers with very low polydispersity indices (Đ).

The sulfur atom as the Z group in trithiocarbonates provides a moderate level of activation to the C=S double bond, allowing for efficient chain transfer without excessive retardation. The symmetrical nature of some trithiocarbonates also allows for the synthesis of ABA triblock copolymers in a two-step process.[5]

Figure 1: General mechanism of RAFT polymerization.

Dithioesters: High Activity for Precise Control of MAMs

Dithioesters, particularly aromatic dithiobenzoates, were among the first CTAs developed for RAFT polymerization. They are highly active and provide excellent control over the polymerization of MAMs, especially styrenes and methacrylates.

RAFT Agent ClassRepresentative AgentMonomerMn ( g/mol )Đ (PDI)Conversion (%)Reference
Dithiocarbamate Diethanolamine dithiocarbamateStyrene37,1131.42-[1]
Dithioester Cumyl dithiobenzoateStyrene-< 1.5~50[6]
Dithioester Cumyl dithiobenzoateMethyl Methacrylate---[7]

Note: Data is collated from different sources and experimental conditions may vary.

Dithioesters can produce polymers with very low polydispersity. However, their high activity can sometimes lead to retardation, especially at high concentrations or with certain monomers.

The aromatic or alkyl Z group in dithioesters strongly activates the C=S bond towards radical addition. This high reactivity ensures a rapid pre-equilibrium, leading to a narrow molecular weight distribution from the early stages of polymerization.

Xanthates: The Specialist for Less Activated Monomers

Xanthates, also known as dithiocarbonates, are another class of less active CTAs, making them suitable for the controlled polymerization of LAMs like vinyl acetate and N-vinylpyrrolidone.[8]

RAFT Agent ClassRepresentative AgentMonomerMn ( g/mol )Đ (PDI)Conversion (%)Reference
Dithiocarbamate N-aryl-N-pyridyl dithiocarbamateN-vinylpyrrolidone-~1.3-1.5-[9]
Xanthate O-ethyl S-(phthalimidylmethyl) xanthateN-vinylpyrrolidone---[10]
Xanthate (S)-2-(ethyl propionate)-(O-ethyl xanthate)N-vinylpyrrolidone---[8]

Note: Data is collated from different sources and experimental conditions may vary.

Xanthates offer a viable alternative to dithiocarbamates for LAM polymerization, often providing good control over molecular weight and achieving low polydispersity.

The oxygen atom in the Z group of xanthates provides a lower degree of activation to the thiocarbonyl group compared to the sulfur in trithiocarbonates or the carbon/sulfur in dithioesters. This reduced activity is crucial for preventing retardation when polymerizing electron-rich LAMs.

Experimental Protocols

Synthesis of a Representative Trithiocarbonate: S-1-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)yl trithiocarbonate (DDMAT)

This protocol is adapted from the literature and provides a general method for the synthesis of a commonly used trithiocarbonate RAFT agent.[11]

Materials:

  • Dodecanethiol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Iodine (I₂)

  • 4,4'-Azobis(4-cyanopentanoic acid)

  • Ethyl acetate

  • Heptane

  • Tetrahydrofuran (THF)

Procedure:

  • Formation of the Bis(alkylsulfanylthiocarbonyl) disulfide intermediate:

    • Dissolve KOH in a mixture of heptane and a small amount of THF.

    • Cool the solution to approximately 5 °C and add dodecanethiol.

    • Stir the mixture for 30 minutes at 5-10 °C.

    • Slowly add carbon disulfide over 30 minutes, maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • React the resulting slurry with iodine at 16-18 °C.

    • After stirring overnight, add water and separate the organic phase. Wash with sodium thiosulfate solution and brine.

    • Dry the organic layer and evaporate the solvent to obtain the disulfide intermediate.

  • Synthesis of the Trithiocarbonate RAFT Agent:

    • Dissolve the bis(dodecylsulfanylthiocarbonyl) disulfide in ethyl acetate.

    • Heat the solution to a gentle reflux.

    • Add 4,4'-azobis(4-cyanopentanoic acid) portion-wise over several hours.

    • Continue heating overnight.

    • Cool the reaction mixture and purify the product by column chromatography.

Figure 2: Workflow for the synthesis of a trithiocarbonate RAFT agent.

General Protocol for RAFT Polymerization

This is a generalized procedure that can be adapted for different monomers and RAFT agents.

Materials:

  • Monomer (e.g., Styrene, Methyl Methacrylate)

  • RAFT Agent (e.g., Trithiocarbonate, Dithioester, Xanthate)

  • Initiator (e.g., AIBN)

  • Solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or ampule

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask, add the desired amounts of monomer, RAFT agent, and initiator.

  • Add the solvent to achieve the desired concentration.

  • Seal the flask and de-gas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with an inert gas (Nitrogen or Argon).

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing for monomer conversion (e.g., by ¹H NMR or gravimetry) and polymer properties (e.g., by GPC for Mn and Đ).

  • To quench the polymerization, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.

Conclusion and Future Outlook

While this compound is a competent RAFT agent for the polymerization of less activated monomers, a wide array of powerful alternatives exists. Trithiocarbonates offer remarkable versatility for a broad range of monomers, making them an excellent starting point for many applications. Dithioesters provide exceptional control for more activated monomers, enabling the synthesis of polymers with very low polydispersity. Xanthates serve as a specialized tool for the controlled polymerization of challenging less activated monomers.

The selection of the optimal RAFT agent is a critical decision that directly impacts the success of a controlled polymerization. By understanding the fundamental principles of RAFT chemistry and the specific characteristics of each CTA class, researchers can confidently choose the most appropriate agent to achieve their desired polymer architecture and properties. The continued development of novel RAFT agents, including "switchable" CTAs that can modulate their activity in situ, promises to further expand the capabilities of this powerful polymerization technique.

References

  • Li, G., et al. (2020). RAFT-Based Polymers for Click Reactions. Polymers, 12(11), 2533. [Link]

  • Keddie, D. J., Moad, G., Rizzardo, E., & Thang, S. H. (2012). A guide to the synthesis of block copolymers using reversible addition–fragmentation chain transfer (RAFT) polymerization. Polymer Chemistry, 3(10), 2663-2673. [Link]

  • Guerrero-Sanchez, C., et al. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. Polymers, 13(15), 2552. [Link]

  • BASF. (2005). Process for preparing dithioesters.
  • Desmet, G. B., et al. (2018). Ab‐Initio‐Based Kinetic Modeling to Understand RAFT Exchange: The Case of 2‐Cyano‐2‐Propyl Dodecyl Trithiocarbonate and Styrene. Macromolecular Rapid Communications, 39(1), 1700403. [Link]

  • Summers, G. J., et al. (2020). Polymerization kinetic plots of the RAFT polymerization of styrene, mediated by the diferent trithiocarbonate-functionalized RAFT agents using AIBN as the initiator at 75 °C. Polymer Bulletin, 77(7), 3831-3851. [Link]

  • Gok, O., & Barlas, F. B. (2013). (S)-2-(Ethyl propionate)-(O-ethyl xanthate) and (S)-2-(Ethyl isobutyrate)-(O-ethyl xanthate)-mediated RAFT polymerization of N-vinylpyrrolidone. Journal of Polymer Research, 20(4), 1-10. [Link]

  • Wan, D., et al. (2008). Unexpected reactions associated with the xanthate-mediated polymerization of N-vinylpyrrolidone. Journal of Polymer Science Part A: Polymer Chemistry, 46(19), 6575-6593. [Link]

  • Tukhvatshin, R. S., et al. (2022). Dithiocarbamates as Effective Reversible Addition–Fragmentation Chain Transfer Agents for Controlled Radical Polymerization of 1-Vinyl-1,2,4-triazole. Polymers, 14(10), 2028. [Link]

  • The Royal Society of Chemistry. (n.d.). Typical procedure for the synthesis of xanthates. [Link]

  • Keddie, D. J., et al. (2012). Chain Transfer Kinetics of Acid/Base Switchable N-Aryl-N-Pyridyl Dithiocarbamate RAFT Agents in Methyl Acrylate, N-Vinylcarbazole and Vinyl Acetate Polymerization. Macromolecules, 45(13), 5321-5335. [Link]

  • Stace, S. J., et al. (2013). The effect of Z-group modification on the RAFT polymerization of N-vinylpyrrolidone controlled by “switchable” N-pyridyl-functional dithiocarbamates. Polymer Chemistry, 4(10), 2934-2945. [Link]

  • Gody, G., et al. (2016). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. Polymers, 8(7), 244. [Link]

  • Buback, M., et al. (2009). Cumyl Dithiobenzoate Mediated RAFT Polymerization of Styrene at High Temperatures. Macromolecular Chemistry and Physics, 210(13-14), 1084-1091. [Link]

  • Arkema. (2009). Synthesis of trithiocarbonate raft agents and intermediates thereof.
  • Zhejiang Xinnong Chemical Co., Ltd. (2016). The preparation method of xanthates.
  • Arkema. (2009). Synthesis of trithiocarbonate raft agents and intermediates thereof.
  • Guerrero-Sanchez, C., et al. (2021). Controlled (Co)Polymerization of Methacrylates Using a Novel Symmetrical Trithiocarbonate RAFT Agent Bearing Diphenylmethyl Groups. Polymers, 13(15), 2552. [Link]

  • See, Y. C., et al. (2009). Controlled/Living Radical Polymerization of Methyl Methacrylate in the Presence of 2-Bromoethanol as a Transfer Agent and Comparison with Cumyl Dithiobenzoate as a RAFT Agent. Journal of Applied Sciences, 9(17), 3146-3150. [Link]

  • Jennings, J., et al. (2020). Influence of structure and solubility of chain transfer agents on the RAFT control of dispersion polymerisation in scCO 2. Polymer Chemistry, 11(44), 7084-7095. [Link]

  • Kannan, M., & Dhamodharan, R. (2011). Kinetic Studies on Star Polymerization of Styrene, MA and MMA Using New Three and Four Arm Chain Transfer Agents (CTAs): The Role of R-Group Structure Present in the CTA on RAFT Polymerization. Journal of Macromolecular Science, Part A, 48(9), 722-736. [Link]

  • Okawara, M., et al. (1965). Photochemical Behavior of O-Ethyl S-Benzyl Xanthate as a Model Compound for a Photosensitive Resin. The Journal of Organic Chemistry, 30(6), 2025-2029. [Link]

  • Roka, N., et al. (2024). Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties. Polymers, 16(17), 2447. [Link]

  • Goto, A., et al. (2001). Mechanism and Kinetics of RAFT-Based Living Radical Polymerizations of Styrene and Methyl Methacrylate. Macromolecules, 34(3), 402-408. [Link]

  • Mayadunne, R. T. A., et al. (2000). Living Polymers by the Use of Trithiocarbonates as Reversible Addition-Fragmentation Chain Transfer (RAFT) Agents: ABA Triblock Copolymers by Radical Polymerization in Two Steps. Macromolecules, 33(2), 243-245. [Link]

  • Barner-Kowollik, C., et al. (2002). Kinetic Investigations of Reversible Addition Fragmentation Chain Transfer Polymerizations: Cumyl Phenyldithioacetate Mediated MMA Polymerizations. Macromolecular Rapid Communications, 23(10-11), 635-640. [Link]

  • Gody, G., et al. (2014). and (S)-2-(Ethyl isobutyrate)-(O-ethyl xanthate)-Mediated RAFT Polymerization of Vinyl Acetate. Macromolecules, 47(11), 3451-3463. [Link]

  • Zhang, K., et al. (2020). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymers, 12(12), 2992. [Link]

  • Luan, Y., et al. (2021). Step Toward Cationic RAFT Polymerization of Less Reactive Monomers: Dithiobenzoates Bearing Electron-Withdrawing Groups as Chain-Transfer Agents. Macromolecules, 54(2), 859-869. [Link]

  • Taton, D., et al. (2001). RAFT synthesis of poly(vinylpyrrolidone) amine and preparation of a water-soluble C60-PVP conjugate. Polymer Chemistry, 39(11), 1899-1908. [Link]

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  • Sciannamea, V., et al. (2008). Benzyl and cumyl dithiocarbamates as chain transfer agents in the RAFT polymerization of N-isopropylacrylamide. In situ FT-NIR and MALDI-TOF MS investigation. Journal of Polymer Science Part A: Polymer Chemistry, 46(12), 4124-4135. [Link]

Sources

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Retrosynthesis Analysis

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